molecular formula C14H21NO3 B12065694 Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-

Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-

Cat. No.: B12065694
M. Wt: 251.32 g/mol
InChI Key: CWKQLMQXTKAXLX-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

6-[4-(dimethylamino)phenoxy]hexanoic acid

InChI

InChI=1S/C14H21NO3/c1-15(2)12-7-9-13(10-8-12)18-11-5-3-4-6-14(16)17/h7-10H,3-6,11H2,1-2H3,(H,16,17)

InChI Key

CWKQLMQXTKAXLX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)OCCCCCC(=O)O

Origin of Product

United States
Foundational & Exploratory

Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- CAS 1224690-84-9 literature review

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: It is imperative to clarify that the CAS number 1224690-84-9 is authoritatively assigned to Tianeptine sulfate . The chemical name "Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-" does not correspond to this CAS number and appears to be an error. This guide will, therefore, focus exclusively on the scientifically validated compound associated with CAS 1224690-84-9: Tianeptine sulfate.

Introduction: Re-evaluating an Atypical Antidepressant

Tianeptine is a tricyclic compound with a unique pharmacological profile that has challenged and expanded the traditional understanding of antidepressant mechanisms.[1][2][3] Initially marketed for the treatment of major depressive disorder, its applications have been explored for anxiety, asthma, and irritable bowel syndrome.[4] Unlike conventional antidepressants that primarily target monoamine reuptake, tianeptine's efficacy is now understood to be rooted in its modulation of the glutamatergic system and its action as a µ-opioid receptor agonist.[3][5][6][7][8]

Tianeptine is available in several salt forms, with the sodium salt being the most common for therapeutic use.[4][9] However, Tianeptine sulfate (CAS 1224690-84-9) has been developed as a slower-releasing formulation, which may offer advantages in terms of dosing regimen and patient compliance.[4][10] This guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, pharmacokinetics, and analytical methodologies for Tianeptine sulfate, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Tianeptine, chemically known as 7-[(3-Chloro-6-methyl-5,5-dioxo-11H-benzo[c][5][6]benzothiazepin-11-yl)amino]heptanoic acid, is an amphoteric molecule.[4][8] The sulfate salt form offers improved stability compared to the more hygroscopic sodium salt.

PropertyValueSource
CAS Number 1224690-84-9[4]
Molecular Formula C₂₁H₂₅ClN₂O₄S (Tianeptine free acid)[4]
Molar Mass 436.95 g/mol (Tianeptine free acid)[4][8]
Appearance White to pale yellow powder[8]
pKa (acidic) 4.4[8]
pKa (basic) 6.86[8]
logP (pH 7.4) 1.06[8]

Synthesis of Tianeptine Sulfate

The synthesis of tianeptine involves a multi-step process to construct the tricyclic core, followed by the attachment of the aminoheptanoic acid side chain. The final step involves the formation of the sulfate salt. While specific, detailed protocols for the sulfate salt are often proprietary, the general synthetic strategy can be outlined based on patent literature.

General Synthetic Pathway

Tianeptine_Synthesis A Aryl Sulfonamide Formation B Friedel-Crafts Acylation A->B Formation of tricyclic ketone C Ketone Reduction & Chlorination B->C Core modification D Nucleophilic Substitution C->D Side chain attachment E Ester Hydrolysis D->E Deprotection F Sulfate Salt Formation E->F Final salt form

Caption: Generalized synthetic workflow for Tianeptine.

Representative Protocol for Tianeptine Sulfate Formation

This protocol is a representative procedure for the final salt formation step, based on principles described in patent literature.[10]

Objective: To convert Tianeptine free acid to Tianeptine sulfate.

Materials:

  • Tianeptine (free acid form)

  • Sulfuric acid

  • Acetic acid

  • Water

  • An appropriate solvent for crystallization (e.g., acetone, ethanol, acetonitrile)[10]

Procedure:

  • Dissolve Tianeptine free acid or its sodium salt in a mixture of water and acetic acid.[10]

  • Prepare a solution of sulfuric acid in the chosen crystallization solvent or in acetic acid.

  • Slowly add the sulfuric acid solution to the tianeptine solution with stirring.

  • Allow the mixture to stir for a specified period to ensure complete reaction.

  • Induce crystallization by cooling the mixture or by adding an anti-solvent.

  • Collect the precipitated Tianeptine sulfate crystals by filtration.

  • Wash the crystals with a cold solvent to remove any impurities.

  • Dry the purified Tianeptine sulfate under vacuum.

Mechanism of Action: Beyond Serotonin

Tianeptine's mechanism of action is multifaceted and distinct from other antidepressants.

Glutamatergic Modulation and Neuroplasticity

The primary antidepressant effects of tianeptine are attributed to its modulation of the glutamatergic system.[3][11] It is believed to:

  • Normalize Glutamatergic Signaling: Tianeptine can reverse stress-induced impairments in synaptic glutamate transmission.[11]

  • Modulate AMPA and NMDA Receptors: It has opposing effects on N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which contributes to its antidepressant properties.[3][12]

  • Promote Neuroplasticity: Tianeptine has been shown to prevent stress-induced reductions in hippocampal volume and dendritic atrophy.[13][14] It may also increase the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[11][13]

µ-Opioid Receptor Agonism

A significant aspect of tianeptine's pharmacology is its activity as a full agonist at the µ-opioid receptor (MOR) and, to a lesser extent, the δ-opioid receptor (DOR).[3][5][6][7][8][12]

  • Antidepressant and Anxiolytic Effects: The MOR agonism is thought to contribute to its antidepressant and anxiolytic actions.[6]

  • Potential for Abuse: This opioid activity is also responsible for its potential for misuse and abuse, as it can produce euphoric effects at high doses.[3][5]

Tianeptine_MoA Tianeptine Tianeptine Sulfate MOR µ-Opioid Receptor Tianeptine->MOR Agonist Glutamate Glutamatergic System Tianeptine->Glutamate Modulator Antidepressant Antidepressant & Anxiolytic Effects MOR->Antidepressant Abuse Abuse Potential MOR->Abuse Neuroplasticity Neuroplasticity Glutamate->Neuroplasticity Neuroplasticity->Antidepressant

Caption: Dual mechanism of action of Tianeptine.

Pharmacokinetics and Metabolism

Tianeptine exhibits rapid and complete absorption with high bioavailability.[4][15]

ParameterValueSpeciesSource
Bioavailability ~99%Human[4][15]
Protein Binding ~95%Human[4][16]
Elimination Half-life 2.5 - 3 hoursHuman[4][16]
Metabolism Hepatic β-oxidationHuman[4][17][18]

The primary metabolic pathway for tianeptine is β-oxidation of the heptanoic acid side chain, leading to the formation of active metabolites, primarily MC5.[17][18][19] Importantly, metabolism does not significantly involve the cytochrome P450 system, reducing the likelihood of drug-drug interactions.[17]

Tianeptine_Metabolism Tianeptine Tianeptine (C7 side chain) MC5 MC5 Metabolite (C5 side chain, active) Tianeptine->MC5 β-oxidation MC3 MC3 Metabolite (C3 side chain) MC5->MC3 β-oxidation

Caption: Major metabolic pathway of Tianeptine.

Therapeutic Applications and Considerations

Tianeptine sulfate is primarily indicated for the treatment of major depressive disorder.[3] Its anxiolytic properties also make it useful for anxiety disorders.[4] The typical therapeutic dose of tianeptine is 12.5 mg three times daily.[5] However, due to its opioid agonist activity, there is a significant potential for abuse, with recreational doses reported to be much higher.[5][18] This has led to its status as an unapproved drug in the United States and a controlled substance in several states.[5][9][19]

Analytical Methodology: Quantification of Tianeptine

Accurate quantification of tianeptine and its metabolites in biological matrices is crucial for pharmacokinetic studies and forensic analysis. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is the most common analytical approach.

Representative HPLC-MS/MS Protocol

This protocol is a representative example for the quantification of tianeptine in plasma, based on published methods.[20]

Objective: To quantify tianeptine in plasma samples using LC-MS/MS.

Sample Preparation:

  • To 1 mL of plasma, add an internal standard.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane) after adjusting the pH.

  • Vortex and centrifuge the sample.

  • Separate the organic layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm).[20]

  • Mobile Phase A: 0.1% formic acid in water.[20]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[20]

  • Gradient: A linear gradient from low to high organic phase concentration.

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for tianeptine and its internal standard.

Quantification:

  • Construct a calibration curve using standards of known concentrations.

  • Determine the concentration of tianeptine in the samples by interpolating from the calibration curve.

Conclusion

Tianeptine sulfate represents a unique pharmacological agent with a complex mechanism of action that extends beyond traditional antidepressant theories. Its modulation of the glutamatergic system and its effects on neuroplasticity offer promising avenues for the treatment of depressive disorders. However, its µ-opioid receptor agonism presents a significant risk of abuse, which has led to regulatory scrutiny. For researchers and drug development professionals, a thorough understanding of its synthesis, pharmacology, and analytical methodologies is essential for its safe and effective study and potential therapeutic development.

References

  • Cronicon - ECronicon. (2025, September 1).
  • Gassaway, M. M., et al. (2014). The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.
  • Tianeptine | μ-Opioid Receptor Agonist. MedchemExpress.com.
  • Uzbay, I. T. (2008). Tianeptine: potential influences on neuroplasticity and novel pharmacological effects.
  • Uzbay, I. T. (2008). Tianeptine: potential influences on neuroplasticity and novel pharmacological effects. PubMed.
  • TIANEPTINE. DEA Diversion Control Division.
  • Lafferty, C., et al. (2023).
  • McEwen, B. S., et al. (2010). The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation.
  • Tianeptine. (n.d.). In Wikipedia. Retrieved February 26, 2026.
  • Zoladz, P. R., et al. (2014). Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function. CNS & Neurological Disorders - Drug Targets, 13(10), 1775-1787.
  • Royer, R. J., et al. (1992). Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors. Clinical Neuropharmacology, 15 Suppl 2, 90A-96A.
  • Glombik, K., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(2), 185-196.
  • Czéh, B., et al. (2002). Synaptic plasticity and tianeptine: structural regulation.
  • What is Tianeptine? (2017, May 16). Tennessee Poison Center.
  • What is tianeptine, and are there recommendations for managing tianeptine misuse/withdrawal in the medical setting? (n.d.). Drug Information Group | University of Illinois Chicago.
  • What is the synthesis method of Tianepine. (2023, April 27). Shaanxi Bloom Tech Co., Ltd.
  • Gaskill, J., et al. (2000). High-performance liquid chromatographic determination of tianeptine in plasma applied to pharmacokinetic studies.
  • Tianeptine for Treatment Resistant Depression. (2020). ClinicalTrials.gov.
  • Nishio, Y., et al. (2024). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience.
  • Nishio, Y., et al. (2024). Classics in Chemical Neuroscience: Tianeptine.
  • Tianeptine sulfate salt forms and methods of making and using the same. (n.d.).
  • Bakota, E. L., et al. (2018). Case Reports of Fatalities Involving Tianeptine in the United States. Journal of Analytical Toxicology, 42(7), 503-509.
  • Analysis of Tianeptine in Dietary Supplements. (2023, September 19). MDPI.
  • Tianeptine: Assessing Enantiomeric Ratios in Recreationally Abused Products. (2025, August 14). JASCO Inc.
  • Improved process for the preparation of Tianeptine sodium. (2010, June 24).
  • Nishio, Y., et al. (2024). Classics in Chemical Neuroscience: Tianeptine. PMC - NIH.
  • Determination of tianeptine in human plasma using high-performance liquid chromatography with fluorescence detection. (n.d.).
  • Tianeptine sulfate salt forms and methods of making and using the same. (n.d.).

Sources

Solubility profile of Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for 6-[4-(Dimethylamino)phenoxy]hexanoic Acid

Executive Summary

This technical guide provides a comprehensive framework for determining the solubility profile of 6-[4-(dimethylamino)phenoxy]hexanoic acid , a zwitterionic amphiphile often utilized as a linker or intermediate in medicinal chemistry. Due to the specific structural combination of a lipophilic linker (hexyl chain + phenoxy core), a basic tail (dimethylamine), and an acidic head (carboxylic acid), this molecule exhibits complex, pH-dependent solubility behavior.

This document moves beyond static data points to establish a predictive solubility model and a validated experimental protocol . Researchers should anticipate high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM), with pH-switchable solubility in aqueous media.

Structural Analysis & Physicochemical Prediction

To design an effective solubility screen, we must first deconstruct the molecule’s functional groups and their interaction with solvent systems.

Functional GroupCharacterpKa (Approx.)Solvent Interaction Impact
Carboxylic Acid Polar, Acidic~4.8High affinity for H-bond donors (Alcohols) and basic aqueous buffers.
Dimethylamino Polar, Basic~5.1 (Conj. Acid)Protonation in acidic media drastically increases aqueous solubility.
Phenoxy Core Lipophilic, AromaticN/ADrives solubility in chlorinated solvents (DCM, Chloroform) and aromatics.
Hexyl Linker Lipophilic, FlexibleN/AIncreases LogP (lipophilicity), reducing water solubility compared to shorter analogs.
The Zwitterionic Challenge

At a pH range of approximately 4.8 – 5.2 , this molecule is likely to exist in a zwitterionic state (COO⁻ / NH⁺).

  • Implication: Zwitterions often exhibit minimum solubility (isoelectric point) in both water and non-polar organic solvents due to high crystal lattice energy (ionic interactions).

  • Strategy: Avoid neutral pH for high-concentration stock solutions. Use acidic or basic modifiers.

Predicted Solubility Profile

Based on Structure-Property Relationships (SPR) and dielectric constant matching, the following solubility profile is projected.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Disrupts intermolecular H-bonds; solvates both polar and lipophilic domains effectively.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent solvation of the phenoxy-hexyl core; tolerates the amine functionality well.
Alcohols Methanol, EthanolHigh (>30 mg/mL)H-bond donor/acceptor capability matches the acid/amine groups.
Esters/Ethers Ethyl Acetate, THFModerate (10–30 mg/mL)Good for the lipophilic chain, but may struggle with the zwitterionic lattice if present.
Aqueous (Buffered) PBS (pH 7.4), 0.1N HClpH Dependent High at pH < 3 (Cationic) and pH > 7 (Anionic). Low at pH ~5.
Alkanes Hexane, HeptaneNegligible (<1 mg/mL)The polar acid/amine groups create a high energetic barrier for dissolution in non-polar media.

Experimental Protocols

To validate the predicted values, the following protocols should be executed. These move from a rapid "Tier 1" visual screen to a "Tier 2" quantitative assessment.

Protocol A: Kinetic Solubility Screen (Tier 1)

Use for rapid solvent selection during synthesis or purification.

Reagents: 10 mg of solid compound, set of 6 solvents (MeOH, DCM, EtOAc, THF, Toluene, Water).

  • Weighing: Place 2 mg of 6-[4-(dimethylamino)phenoxy]hexanoic acid into 6 separate clear glass vials (HPLC vials work well).

  • Aliquot Addition: Add solvent in 50 µL increments .

  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended if dissolution is slow.

  • Visual Check:

    • Clear Solution: Soluble.[1][2] Calculate solubility (

      
      ).
      
    • Cloudy/Particulate: Insoluble. Add another 50 µL.

  • Endpoint: Stop at 1 mL (2 mg/mL). If still insoluble, record as <2 mg/mL.

Protocol B: Thermodynamic Equilibrium Solubility (Tier 2 - Gold Standard)

Use for formulation development and accurate physicochemical data.

Reagents: Excess solid compound (>20 mg), 0.1M Phosphate Buffer (pH 7.4), 0.1M HCl, Methanol.

  • Saturation: Add excess solid to 2 mL of the target solvent in a borosilicate glass vial. Ensure undissolved solid remains visible (supersaturation).

  • Equilibration: Shake or stir at 25°C ± 1°C for 24 hours .

    • Note: For zwitterions, 48 hours is preferred to overcome slow crystal lattice dissolution.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter .

    • Critical: Discard the first 200 µL of filtrate to account for filter adsorption (saturating the membrane).

  • Quantification (HPLC-UV):

    • Dilute filtrate 100x in Mobile Phase.

    • Inject onto HPLC (C18 Column, ACN/Water + 0.1% Formic Acid gradient).

    • Calculate concentration against a 5-point standard curve.

Visualization of Workflows

Figure 1: Solubility Screening Decision Tree

This workflow guides the researcher from solid material to validated solubility data.

SolubilityWorkflow Start Solid Sample: 6-[4-(dimethylamino)phenoxy]hexanoic acid SolventSelect Select Solvent Set: (Polar, Non-Polar, Chlorinated) Start->SolventSelect Kinetic Tier 1: Kinetic Screen (Visual Addition Method) SolventSelect->Kinetic Decision Is it Soluble? Kinetic->Decision Thermo Tier 2: Thermodynamic Equilibrium (24h Shake) Decision->Thermo No / Need Precision Data Final Solubility Profile Decision->Data Yes (Rapid Data) Filter Filtration (0.22 µm PTFE) Thermo->Filter HPLC HPLC-UV Quantification Filter->HPLC HPLC->Data

Caption: Step-by-step decision tree for determining solubility, moving from rapid kinetic screening to precise thermodynamic quantification.

Figure 2: pH-Dependent Solubility Mechanism

Visualizing the ionization states that drive aqueous solubility.

pH_Profile Acidic pH < 3 Cationic Species (Soluble) Neutral pH ~ 5 Zwitterionic Species (Least Soluble) Acidic->Neutral Add Base (-H+) Neutral->Acidic Add Acid (+H+) Basic pH > 7 Anionic Species (Soluble) Neutral->Basic Add Base (-H+) Basic->Neutral Add Acid (+H+)

Caption: The solubility "U-curve" typical of zwitterionic compounds. Solubility is lowest near the isoelectric point (pH ~5).

Critical Technical Notes

  • Filter Compatibility: Do not use Nylon filters for this compound. The aromatic and amine groups may bind non-specifically to Nylon membranes. PTFE or PVDF are the materials of choice.

  • Stock Solution Stability: For long-term storage, prepare stock solutions in DMSO . Avoid storing in alcohols (MeOH/EtOH) for extended periods (>1 month) to prevent potential esterification of the carboxylic acid tail, although this is slow at room temperature.

  • Detection Wavelength: The phenoxy-dimethylamine chromophore typically has a strong UV absorbance maximum (

    
    ) around 240–250 nm  and a secondary band around 280 nm . Perform a UV scan prior to HPLC analysis.
    

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pH-dependent solubility profiling).
  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today, 11(21-22), 1012-1018. Link

Sources

The Dimethylamino Phenoxy Motif: Engineering Solubility and Electronic Tuning in Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and development of dimethylamino phenoxy linkers in drug discovery Content Type: In-depth Technical Guide.

Executive Summary

In the architecture of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer viewed as a passive inert spacer.[1] It is a critical determinant of physicochemical properties, metabolic stability, and pharmacokinetics.[1]

The Dimethylamino Phenoxy motif represents a sophisticated evolution in linker chemistry. It moves beyond the simple hydrophilicity of PEG chains and the hydrophobicity of alkyl chains. By integrating a phenoxy ether (providing rigidity and metabolic stability) with a dimethylamino moiety (providing tunable ionization and electronic donation), this class of linkers addresses two major failures in early drug discovery: poor aqueous solubility of lipophilic warheads and uncontrolled release in cleavable systems.

This guide details the development, synthetic pathways, and application of dimethylamino phenoxy linkers, contrasting their dual roles as stable anchors in PROTACs and electronically-active triggers in cleavable ADC payloads.

Historical Evolution: From Passive Spacers to Functional Motifs

The Solubility-Permeability Paradox

Early linker design (circa 2000-2010) relied heavily on Polyethylene Glycol (PEG) to solve solubility issues. However, high-molecular-weight PEGs introduced polydispersity and immunogenicity risks. Conversely, alkyl chains offered defined structures but led to aggregation and poor oral bioavailability (Lipinski violations).

The introduction of the Dimethylamino Phenoxy motif marked a shift toward "Functional Linkers."

EraLinker ClassPrimary LimitationSolution via Dimethylamino Phenoxy
Gen 1 Alkyl ChainsHydrophobicity; Aggregation.Ionization: The tertiary amine (

) is protonated at physiological pH, enhancing solubility.
Gen 2 PEG ChainsHigh flexibility (entropic penalty); Oxidative degradation.Rigidity: The phenoxy group adds structural rigidity, reducing the entropic cost of binding.
Gen 3 Functionalized AromaticsMetabolic liability (Esters/Amides).Ether Stability: The phenoxy ether bond is resistant to plasma esterases, unlike early ester-based linkers.
The Electronic "Valve" Mechanism

The dimethylamino group is not merely a solubilizing handle; it is a potent electron-donating group (EDG) . By placing it para or meta to the phenoxy oxygen, chemists can tune the electron density of the aromatic ring.

  • In PROTACs: This electron density stabilizes the ether bond against oxidative metabolism.

  • In ADCs: It can be used to trigger self-immolation .[2] Upon a specific trigger (e.g., enzymatic cleavage of a protecting group), the electron push from the nitrogen facilitates the release of the payload.

Structural Architecture & Mechanism of Action

A. The PROTAC Anchor (Stable Mode)

In Targeted Protein Degradation (TPD), the linker must remain intact. The dimethylamino phenoxy group is frequently employed to recruit E3 ligases, particularly when modifying ligands for Von Hippel-Lindau (VHL) or Cereblon (CRBN) .

  • The Phenoxy Cap: Acts as the attachment point to the E3 ligand (e.g., replacing a terminal hydroxyl on a VHL ligand).

  • The Dimethylamino Tail: Extends into the solvent front. Its positive charge (protonated form) prevents the "molecular collapse" of the hydrophobic PROTAC, maintaining an extended conformation essential for Ternary Complex formation.

B. The ROS-Responsive Trigger (Cleavable Mode)

In specific prodrug or ADC applications, the dimethylamino phenoxy system serves as a Redox-Sensitive Linker .

  • Mechanism: The electron-rich aromatic ring is susceptible to oxidation by Reactive Oxygen Species (ROS), which are elevated in the tumor microenvironment.

  • Outcome: Oxidation converts the phenol ether into a quinone-type species, leading to bond cleavage and payload release.

Visualization: Mechanism of Action

The following diagram illustrates the dual utility of this motif: facilitating stable ternary complexes in PROTACs versus facilitating cleavage in ADCs.

LinkerMechanism cluster_PROTAC A. PROTAC (Stable Anchor) cluster_ADC B. ADC/Prodrug (Cleavable Trigger) VHL VHL Ligand Linker1 Phenoxy Ether (Stable Bond) VHL->Linker1 Anchoring Amine1 Dimethylamino Group (Solvent Exposed) Linker1->Amine1 Solubility POI Target Protein Amine1->POI Linker Chain Trigger ROS / Enzyme Linker2 Dimethylamino Phenoxy Core Trigger->Linker2 Oxidation/Activation Intermediate Quinone Methide Intermediate Linker2->Intermediate 1,6-Elimination Payload Cytotoxic Payload (Released) Intermediate->Payload Release

Figure 1: Comparative mechanism of Dimethylamino Phenoxy linkers in stable recruitment (PROTACs) vs. triggered release (ADCs).

Synthetic Methodologies

The construction of dimethylamino phenoxy linkers typically hinges on forming the aryl-ether bond. Two primary pathways dominate, chosen based on the sensitivity of the payload.

Method A: The Mitsunobu Reaction (Mild Conditions)

Preferred for complex PROTAC synthesis where the E3 ligand (e.g., VHL-hydroxyproline) is chiral and sensitive to harsh bases.

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).
    
  • Substrates: Phenol derivative (Linker) + Alcohol derivative (Ligand).

  • Advantage: Stereochemical inversion (Walden inversion) can be utilized strategically; neutral pH.

Method B: / Williamson Ether Synthesis (Scalable)

Preferred for early-stage linker manufacturing before payload attachment.

  • Reagents:

    
     or 
    
    
    
    in DMF/Acetone.
  • Substrates: 4-Dimethylaminophenol + Alkyl Halide (Linker chain).

  • Advantage: Low cost, high yield, scalable for gram-quantity synthesis.

Detailed Protocol: Synthesis of a 4-(Dimethylamino)phenoxy-Alkyl Linker

Context: Synthesis of a linker intermediate for a VHL-based PROTAC.

Materials:

  • 4-(Dimethylamino)phenol (1.0 eq)

  • 1-Bromo-4-chlorobutane (1.2 eq) (Bifunctional linker precursor)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) (anhydrous)

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with 4-(Dimethylamino)phenol and anhydrous ACN under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 30 minutes. The solution will darken as the phenoxide is generated.
    
  • Alkylation: Add 1-Bromo-4-chlorobutane dropwise via syringe.

  • Reflux: Heat the reaction to 60°C for 12 hours. Monitor via LC-MS (Target mass: M+H).

    • Note on Causality: We use the bromo-chloro alkane because the bromide is a better leaving group (

      
      ), allowing selective mono-alkylation at the phenol oxygen, leaving the chloride intact for the next conjugation step.
      
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexane:EtOAc). The dimethylamino group makes the product streak on silica; add 1% Triethylamine (TEA) to the eluent to sharpen peaks.

Physicochemical Profiling & Validation

Trustworthiness in linker design requires rigorous validation of stability and solubility.

Experiment 1: Determination (Shake-Flask Method)

To verify the solubility enhancement provided by the dimethylamino group.

  • Dissolve the linker-payload construct in Octanol-saturated PBS (pH 7.4).

  • Shake for 24 hours to reach equilibrium.

  • Separate phases and quantify concentration via HPLC-UV.

  • Success Criteria: A

    
     is ideal for oral PROTACs. The dimethylamino group typically lowers 
    
    
    
    by 1.0–2.0 units compared to a plain phenyl analog due to protonation.
Experiment 2: Plasma Stability Assay

To ensure the phenoxy ether bond does not cleave prematurely in circulation.

  • Incubate compound (

    
    ) in pooled human plasma at 37°C.[3]
    
  • Sample at 0, 15, 30, 60, 120 min.

  • Quench with cold acetonitrile (contains internal standard).

  • Analyze via LC-MS/MS.

  • Interpretation: Dimethylamino phenoxy ethers are generally stable (>90% remaining at 2h).[3] Rapid degradation suggests oxidative metabolism (N-dealkylation) rather than ether cleavage.

Case Studies in Drug Discovery

Case Study 1: VHL-Recruiting PROTACs

In the development of degraders for BRD4 , researchers compared alkyl linkers vs. phenoxy-alkyl linkers.

  • Observation: The inclusion of the phenoxy group improved metabolic half-life (

    
    ) by preventing rapid oxidation of the alkyl chain adjacent to the E3 ligand.
    
  • Role of Dimethylamino: When a dimethylamino motif was added to the linker chain, the compound showed significantly higher accumulation in lysosomes (lysosomotropism), which in some specific degradation pathways (e.g., extracellular protein degradation via LYTACs) is advantageous.

Case Study 2: Self-Immolative Linkers in ADCs

While standard ADCs use Val-Cit-PABC linkers, next-generation payloads often require faster release kinetics.

  • Innovation: Modifying the PABC (p-aminobenzyl carbamate) core with electron-donating dimethylamino groups accelerates the 1,6-elimination rate upon protease cleavage, ensuring rapid payload release within the tumor cell.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[][5] Retrieved from [Link]

  • Veranova. (2023). ADCs: Linkers, Payloads, and Conjugates.[][6][7][8][9] Retrieved from [Link]

  • Niazi, S. K., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Optimal Reaction Conditions for Amide Coupling with Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This application note details the optimal protocols for generating amide bonds using Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- (referred to herein as Compound A ).

Compound A presents a unique synthetic challenge due to its amphiphilic and potentially zwitterionic nature . It contains a hydrophobic hexyl linker, an electron-rich phenoxy-dimethylamine tail (basic, pKa ~5.1), and a carboxylic acid head (acidic, pKa ~4.8).

Key Chemical Challenges
  • Solubility: The molecule may exhibit poor solubility in non-polar solvents (e.g., Hexane, Toluene) due to internal salt formation or hydrogen bonding. Polar aprotic solvents (DMF, DMSO) are required.

  • Oxidation Sensitivity: The para-dimethylamino phenoxy moiety is electron-rich and susceptible to oxidation (forming quinone imines or N-oxides) under harsh conditions or in the presence of strong oxidants.

  • Basic Interference: The tertiary amine does not compete as a nucleophile in amide coupling but can act as an internal base, altering the effective pH of the reaction microenvironment.

Pre-Reaction Strategy

A. Solvent Selection[1]
  • Optimal: DMF (N,N-Dimethylformamide) or DMAc (N,N-Dimethylacetamide) . These solvents disrupt internal hydrogen bonding and solubilize the zwitterionic species effectively.

  • Acceptable: DCM (Dichloromethane) combined with a small amount of DMF if solubility is an issue.

  • Avoid: Alcohols (MeOH, EtOH) as they can interfere with activated esters (forming esters instead of amides).

B. Stoichiometry
  • Carboxylic Acid (Compound A): 1.0 Equivalent[1]

  • Amine Partner: 1.1 – 1.2 Equivalents

  • Coupling Reagent: 1.1 – 1.5 Equivalents

  • Base (DIPEA/NMM): 2.0 – 3.0 Equivalents (Crucial to ensure the carboxylic acid is deprotonated for activation, as the internal amine is not basic enough to drive this).

Protocol A: High-Efficiency Coupling (HATU Method)

Best for: Small molecule synthesis, high-value amine partners, and sterically hindered amines.

Materials
  • Compound A (1.0 equiv)[1]

  • Amine Partner (1.1 equiv)

  • HATU (1.2 equiv) [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology
  • Preparation: Dissolve Compound A (1.0 equiv) in anhydrous DMF (concentration ~0.1 M) in a dry round-bottom flask or vial under inert atmosphere (

    
     or Ar).
    
  • Activation: Add HATU (1.2 equiv) to the solution.

  • Base Addition: Immediately add DIPEA (3.0 equiv). The solution may turn slightly yellow/orange due to the activated species.

    • Note: The excess base ensures the carboxylic acid is deprotonated (carboxylate) despite the presence of the internal dimethylamino group.

  • Pre-activation: Stir for 5–10 minutes at Room Temperature (RT).

  • Coupling: Add the Amine Partner (1.1 equiv) in one portion.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check by LC-MS or TLC.[1] The starting acid (Compound A) should disappear.

  • Workup:

    • Dilute reaction with EtOAc (Ethyl Acetate).[1]

    • Wash with saturated

      
        (removes unreacted acid/HATU byproducts).
      
    • Wash with Water and Brine (removes DMF).

    • Caution: Do not wash with strong acid (1M HCl) if your product retains the basic dimethylamino group, as it will protonate and extract into the aqueous layer. Use pH 5–6 buffer if necessary.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      

Protocol B: Bioconjugation / Surface Immobilization (EDC/NHS)

Best for: Coupling to proteins, aqueous-soluble amines, or surface functionalization.

Materials
  • Compound A

  • EDC.HCl (1.5 equiv)

  • NHS (N-Hydroxysuccinimide) (1.5 equiv)

  • Solvent: DMF or DMSO (for activation), PBS pH 7.4 (for coupling)

Step-by-Step Methodology
  • Activation Stock: Dissolve Compound A in dry DMF/DMSO at 10–50 mM.

  • Add Reagents: Add EDC (1.5 equiv) and NHS (1.5 equiv).

  • Incubation: Stir for 15–30 minutes at RT. This forms the semi-stable NHS-ester.

  • Coupling:

    • For Proteins/Surfaces: Dilute this activation mixture into the aqueous buffer containing the target amine (Protein/Surface). Ensure the final organic solvent concentration is <10% (or as tolerated by the protein).

    • pH Control: Maintain pH at 7.2–7.5. The dimethylamino group on Compound A is uncharged at this pH, aiding solubility.

  • Purification:

    • Small Molecules: Extraction (as in Protocol A).

    • Proteins: Desalting column (PD-10) or Dialysis to remove unreacted small molecules.

Purification & Analysis Strategy

Since the product retains the dimethylamino group, it remains basic. This property can be exploited for purification.[1][2]

SCX (Strong Cation Exchange) Catch-and-Release

This is the most efficient purification method for this class of compounds.

  • Load: Dissolve crude mixture in MeOH/DCM and load onto an SCX cartridge.

  • Wash: Flush with MeOH. Neutral impurities (unreacted HATU fragments, non-basic side products) will elute.

  • Elute: Flush with 2M

    
     in MeOH . The basic product (and unreacted amine partner) will elute.
    
  • Evaporate: Concentrate the ammonia fraction to obtain the semi-pure amine-amide.

Analytical Validation
  • LC-MS: Look for the parent ion

    
    .
    
    • Diagnostic Fragment: In MS/MS, the dimethylamino-phenoxy fragment often gives a characteristic signal.

  • NMR:

    • 
       NMR: Confirm the presence of the dimethylamino singlet (~2.9 ppm, 6H) and the aromatic doublets (AA'BB' system) of the phenoxy group.
      
    • Shift: The

      
      -protons of the hexanoic acid (triplet ~2.3 ppm) will shift slightly downfield upon amide formation.
      

Visualization of Reaction Logic

Figure 1: Mechanistic Pathway & Activation Logic

This diagram illustrates the activation of the carboxylic acid head while managing the basic tail.

ReactionPathway cluster_0 Critical Control Point CompoundA Compound A (Acidic Head + Basic Tail) Activation Activation (HATU/DIPEA) CompoundA->Activation Deprotonation (DIPEA) ActivatedEster Activated Ester (O-At Intermediate) Activation->ActivatedEster HATU AmineAttack Nucleophilic Attack (R-NH2) ActivatedEster->AmineAttack + Amine Partner Product Final Amide (Stable Linkage) AmineAttack->Product - HOAt

Caption: Activation pathway using HATU. DIPEA neutralizes the acid and maintains the dimethylamino group in a non-interfering state.

Figure 2: Purification Workflow (SCX Strategy)

Purification Crude Crude Reaction Mix (Product, Byproducts, DMF) SCX_Load Load on SCX Cartridge (Acidic Resin) Crude->SCX_Load Wash Wash (MeOH) Elutes: Neutrals/Acids SCX_Load->Wash Non-basic impurities Elute Elute (2M NH3 in MeOH) Releases: Basic Product SCX_Load->Elute Switch pH > 10 Final Pure Amide Product Elute->Final

Caption: "Catch-and-Release" purification strategy leveraging the basic dimethylamino tail of the product.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Zwitterionic insolubility in DCM.Switch solvent to DMF or NMP . Ensure DIPEA is

equiv.
Darkening of Reaction Oxidation of the dimethylamino-phenyl ring.Degas solvents with

. Perform reaction in the dark or wrap flask in foil.
Product in Aqueous Phase Product protonated during acid wash.Avoid 1M HCl washes. Use saturated

or pH 6 phosphate buffer.
Incomplete Conversion Steric hindrance of amine partner.[3][4]Switch to HATU (if using EDC) or increase temperature to 40°C (monitor closely).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

  • PubChem Compound Summary. Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- (CAS 503068-36-8). Link

Sources

Preparation of Activated Esters from 6-[4-(Dimethylamino)phenoxy]hexanoic Acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the preparation of activated N-hydroxysuccinimide (NHS) esters from 6-[4-(dimethylamino)phenoxy]hexanoic acid. Designed for researchers, scientists, and professionals in drug development and bioconjugation, this document elucidates the chemical principles, step-by-step methodologies, and critical considerations for achieving high-yield, reproducible synthesis of this valuable chemical intermediate. By transforming the relatively inert carboxylic acid into a highly reactive NHS ester, this protocol enables the efficient covalent linkage of the 6-[4-(dimethylamino)phenoxy]hexanoic acid moiety to primary amines on proteins, peptides, antibodies, and other biomolecules.

Introduction: The Significance of Activated Esters in Bioconjugation

The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical sciences. Activated esters, particularly N-hydroxysuccinimide (NHS) esters, are among the most prevalent and effective reagents for this purpose.[1] They serve as versatile intermediates that readily react with primary amino groups (-NH₂) present on the N-terminus of proteins and the side chains of lysine residues to form stable amide bonds.[2][3] This robust and specific reaction is fundamental to the construction of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and the immobilization of biomolecules onto surfaces for diagnostic assays.

The activation of a carboxylic acid, such as 6-[4-(dimethylamino)phenoxy]hexanoic acid, is paramount as the carboxyl group itself is not sufficiently reactive to form amide bonds under physiological conditions. The most common and reliable method for this transformation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).[4][5]

The reaction proceeds through a two-step mechanism. First, EDC activates the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the starting carboxylic acid. The inclusion of NHS in the reaction mixture effectively "traps" this intermediate by converting it into a more stable, yet still highly amine-reactive, NHS ester.[4][5] This two-step approach enhances the overall efficiency and yield of the subsequent conjugation reaction.

Physicochemical Properties of 6-[4-(Dimethylamino)phenoxy]hexanoic Acid

PropertyEstimated Value/CharacteristicRationale and Considerations
Molecular Weight 251.32 g/mol Calculated from the chemical formula: C₁₄H₂₁NO₃.
Solubility Sparingly soluble in water, especially at neutral pH. Soluble in organic solvents like DMSO and DMF.The hexanoic acid chain and the phenoxy group contribute to its hydrophobicity. The dimethylamino group and the carboxylic acid provide some degree of water solubility, which is expected to be pH-dependent.
pKa (Carboxylic Acid) ~4.5 - 5.0Similar to other aliphatic carboxylic acids. The electron-donating nature of the phenoxy group might slightly increase the pKa compared to unsubstituted hexanoic acid.
pKa (Dimethylamino Group) ~5.0 - 6.0The pKa of the dimethylamino group on the aromatic ring is expected to be in this range. At the acidic pH required for EDC activation, this group will likely be protonated.

Detailed Protocol for the Preparation of 6-[4-(Dimethylamino)phenoxy]hexanoic Acid NHS Ester

This protocol details the synthesis of the N-hydroxysuccinimide ester of 6-[4-(dimethylamino)phenoxy]hexanoic acid using EDC and NHS.

Materials and Reagents
  • 6-[4-(Dimethylamino)phenoxy]hexanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • 0.1 M MES Buffer (pH 4.5-6.0)

  • Saturated sodium bicarbonate solution

  • Brine

Reaction Setup

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve 6-[4-(dimethylamino)phenoxy]hexanoic acid in anhydrous DMF or DCM Reagents Add NHS (1.2 eq) and EDC (1.5 eq) Start->Reagents Under inert atmosphere (N2 or Ar) Reaction Stir at room temperature for 4-12 hours Reagents->Reaction Dilute Dilute with Ethyl Acetate Reaction->Dilute Wash1 Wash with water Dilute->Wash1 Wash2 Wash with saturated NaHCO3 Wash1->Wash2 Wash3 Wash with brine Wash2->Wash3 Dry Dry over MgSO4/Na2SO4 Wash3->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by column chromatography or recrystallization Evaporate->Purify

Caption: Workflow for the synthesis and purification of the NHS ester.

Step-by-Step Procedure
  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 6-[4-(dimethylamino)phenoxy]hexanoic acid in anhydrous DMF or DCM. The concentration should be approximately 0.1-0.5 M.

  • Addition of Reagents: To the stirred solution, add 1.2 equivalents of N-hydroxysuccinimide (NHS). Once the NHS has dissolved, add 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).

  • Reaction: Allow the reaction to stir at room temperature for 4 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (2x), and brine (1x). The aqueous washes help to remove unreacted EDC, NHS, and the urea byproduct.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel.[6] A gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity of the eluent can be adjusted based on the TLC analysis. It is advisable to add a small amount of a non-nucleophilic base like triethylamine (e.g., 1%) to the eluent to prevent hydrolysis of the NHS ester on the acidic silica gel.[6]

    • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[7] A suitable solvent system can be determined empirically, for example, by dissolving the product in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol or ethyl acetate) and allowing it to cool slowly.[8]

Characterization

The purified 6-[4-(dimethylamino)phenoxy]hexanoic acid NHS ester should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Expect characteristic peaks for the aromatic protons of the phenoxy group, the methylene protons of the hexanoic acid chain, the dimethylamino protons, and a singlet around 2.8 ppm for the four equivalent protons of the succinimide ring.[9][10][11]
¹³C NMR Expect signals for the carbonyl carbons of the ester and the succinimide, aromatic carbons, and aliphatic carbons of the hexanoic acid chain and dimethylamino group.[9][12]
Mass Spectrometry (MS) Electrospray ionization (ESI) mass spectrometry in positive ion mode should show the protonated molecular ion [M+H]⁺.[13][14][15]
Purity (HPLC) Reversed-phase HPLC can be used to assess the purity of the final product.

Best Practices and Troubleshooting

The successful synthesis of activated esters requires careful attention to detail. Here are some key considerations and troubleshooting tips:

Critical Parameters
  • Anhydrous Conditions: EDC and NHS esters are moisture-sensitive.[4] The use of anhydrous solvents and an inert atmosphere is highly recommended to prevent hydrolysis of the reagents and the product, which can significantly reduce the yield.

  • pH Control: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0).[4][16] This is because at this pH, the carboxylic acid is protonated and available for activation, while the primary amine on the target molecule for subsequent conjugation is protonated and less likely to react prematurely with the activated ester.

  • Buffer Selection: It is crucial to use buffers that do not contain primary amines (e.g., Tris) or carboxylates (e.g., acetate), as these will compete in the reaction.[4] MES buffer is a good choice for the activation step. For subsequent conjugation, phosphate-buffered saline (PBS) or borate buffers are commonly used.[4]

  • Reagent Quality: Use high-quality, fresh EDC and NHS. Store them under desiccated conditions at -20°C.[4] Allow reagents to warm to room temperature before opening to prevent condensation.

Troubleshooting Common Issues

G Problem Low or No Yield of Activated Ester Cause1 Hydrolysis of EDC or NHS ester Problem->Cause1 Cause2 Incorrect pH Problem->Cause2 Cause3 Competing nucleophiles in buffer Problem->Cause3 Cause4 Inefficient purification Problem->Cause4 Solution1 Use anhydrous solvents and inert atmosphere. Use fresh reagents. Cause1->Solution1 Solution2 Ensure activation pH is between 4.5 and 6.0. Cause2->Solution2 Solution3 Use non-amine, non-carboxylate buffers (e.g., MES). Cause3->Solution3 Solution4 Optimize column chromatography conditions (e.g., add triethylamine to eluent). Cause4->Solution4

Caption: Troubleshooting guide for low-yield reactions.

ProblemPotential CauseRecommended Solution
Low or no product formation Hydrolysis of EDC or the activated intermediate.Ensure all glassware is dry and use anhydrous solvents. Handle EDC and NHS in a dry environment.
Incorrect pH for activation.Use a buffer in the pH range of 4.5-6.0, such as MES buffer.
Presence of competing nucleophiles.Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate).
Formation of a white precipitate (urea byproduct) This is a normal byproduct of the EDC reaction.The urea byproduct is typically soluble in organic solvents like DMF and DCM but can be removed during the aqueous work-up and purification steps.
Difficulty in purifying the NHS ester Hydrolysis on silica gel during column chromatography.Add a small amount (0.5-1%) of a non-nucleophilic base like triethylamine to the eluent to neutralize the acidic silica gel.
Product is an oil and difficult to handle.If purification by chromatography is challenging, consider using the crude product directly in the next step after a thorough aqueous work-up, assuming the impurities will not interfere with the subsequent reaction.

Conclusion

The preparation of activated esters from 6-[4-(dimethylamino)phenoxy]hexanoic acid is a critical step for its application in bioconjugation and drug delivery. By following the detailed protocols and adhering to the best practices outlined in this guide, researchers can reliably synthesize the corresponding NHS ester with high yield and purity. Careful control of reaction conditions, particularly the exclusion of moisture and the use of appropriate buffers, is paramount for success. The resulting activated ester is a valuable tool for the targeted modification of biomolecules, enabling a wide range of applications in biomedical research and therapeutic development.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
  • PubMed. (2026, January 28). Quantitative Mapping of NHS Ester-Protein Reactivity Using Native Top-Down Mass Spectrometry.
  • ACS Publications. (2026, January 28). Quantitative Mapping of NHS Ester–Protein Reactivity Using Native Top-Down Mass Spectrometry.
  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry Analysis of m-PEG6-NHS Ester Conjugates.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Purification of Folic Acid NHS Ester Conjugates.
  • Avanti Research. (n.d.). Chemical Mass Spectrometry Tools.
  • Analytical Methods (RSC Publishing). (2015, June 22). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). DOI:10.1039/C5AY00042D.
  • Benchchem. (n.d.). Optimizing Bioconjugation: A Guide to NHS Ester Reactions.
  • PubMed. (1972, November). Synthesis of ceramides using N-hydroxysuccinimide esters.
  • Reddit. (2021, October 13). flash column chromatography (silica) of N-hydroxysuccinimidyl ester.
  • ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?
  • PMC. (2019, July 10). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling.
  • ChemicalBook. (2023, April 17). N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics.
  • PMC. (2019, July 10). Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates.
  • Benchchem. (n.d.). An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation.
  • ECHEMI. (n.d.). About EDC/NHS response.
  • Reddit. (2025, June 12). Anyone have a method of purifying NHS esters?
  • The Royal Society of Chemistry. (n.d.). Supporting information Keto-Polymethines: a Versatile Class of Dyes with Outstanding Spectroscopic Properties for In Cellulo and In Vivo Two-Photon Microscopy Imaging.
  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • ChemicalBook. (n.d.). N-Hydroxysuccinimide(6066-82-6) 1H NMR spectrum.
  • SpectraBase. (n.d.). N-hydroxysuccinimide - Optional[1H NMR] - Spectrum.
  • ResearchGate. (2021, January 10). How to get consistently large crystals during recrystallization?
  • NEB. (n.d.). Reaction Conditions for Chemical Coupling (S9237).
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3.
  • Google Patents. (n.d.). CN103145601B - The preparation method of N-hydroxysuccinimide.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • Organic Chemistry Portal. (n.d.). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters.
  • RSC Publishing. (n.d.). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine.
  • Int J Pept Res Ther. (2017). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. DOI: 10.1007/s10989-016-9555-3.
  • SSRN. (2025, February 20). Novel Synthesis of 2-Amino-6-[(4-Hydroxy-1-Oxopentyl) Amino] Hexanoic Acid from Lysine and Γ-Valerolactone.
  • Synfacts. (n.d.). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo.
  • Google Patents. (n.d.). TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient.

Sources

Application Note: Bioconjugation of 6-[4-(dimethylamino)phenoxy]hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[2][3]

6-[4-(dimethylamino)phenoxy]hexanoic acid is a specialized heterobifunctional linker primarily used in the development of immunoassays, electrochemical sensors, and surface functionalization. Structurally, it consists of an electron-rich 4-(dimethylamino)phenoxy moiety (the functional "head") connected to a carboxylic acid (the reactive "tail") via a flexible C6 (hexanoic) alkyl spacer.

Chemical Utility[2][4]
  • Haptenization: The molecule serves as an ideal hapten to generate antibodies against the dimethylaminophenyl motif, a common pharmacophore in various analgesics and pesticides. The C6 spacer ensures the epitope projects sufficiently far from the carrier protein (BSA/KLH) to prevent steric hindrance during immune recognition.

  • Redox Probes: The dimethylaniline group is electrochemically active. Conjugation to surfaces allows for the creation of redox-active monolayers used in voltammetric sensing.

  • Hydrophobicity Tuning: When conjugated to peptides, the phenoxy-alkyl chain increases local hydrophobicity, potentially altering membrane permeability or binding affinity.

Physicochemical Profile
PropertySpecificationNotes
Molecular Weight ~251.32 g/mol
Reactive Group Carboxylic Acid (-COOH)Requires activation (e.g., EDC/NHS) for amine coupling.
Functional Motif 4-(dimethylamino)phenoxyElectron-donating; Redox-active; UV-active.
Solubility Low in neutral aqueous bufferDissolve in DMSO or DMF prior to aqueous dilution.
Spacer Length ~9-12 Å (6 carbons)Optimal for reducing steric hindrance.

Mechanism of Action: Carboxyl-to-Amine Crosslinking

The primary bioconjugation route for this molecule involves the activation of its terminal carboxylic acid to form a stable amide bond with primary amines (e.g., Lysine residues on proteins or aminosilane surfaces).

The Carbodiimide Reaction

Direct reaction between a carboxylic acid and an amine is slow and requires high temperatures. We utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to create a reactive semi-stable ester intermediate.

Key Mechanistic Steps:

  • Activation: EDC reacts with the carboxylate to form an unstable O-acylisourea.

  • Stabilization: Sulfo-NHS displaces the isourea, forming a stable, hydrolysis-resistant Sulfo-NHS ester.

  • Conjugation: A primary amine (Nucleophile) attacks the NHS-ester, releasing Sulfo-NHS and forming a zero-length amide bond.

Workflow Visualization

BioconjugationWorkflow Start 6-[4-(dimethylamino) phenoxy]hexanoic acid Solvent Solubilization (DMSO/DMF) Start->Solvent Activation Activation (EDC + Sulfo-NHS) Solvent->Activation pH 4.7-6.0 Intermediate Stable NHS-Ester Intermediate Activation->Intermediate 15 min RT Conjugation Amine Coupling (Protein/Surface) Intermediate->Conjugation + Protein (pH 7.2) Purification Purification (Dialysis/Desalting) Conjugation->Purification 2 hours Final Stable Amide Conjugate Purification->Final

Caption: Step-by-step workflow for converting the carboxylic acid precursor into a stable amide conjugate.

Protocol A: Preparation of Immunogens (Hapten-Carrier Conjugates)

This protocol describes coupling the hapten to Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) .

Reagents Required[2][3][5][6]
  • Hapten: 6-[4-(dimethylamino)phenoxy]hexanoic acid.

  • Carrier Protein: BSA or KLH (Imject™ grade preferred).

  • Solvents: Anhydrous DMSO or DMF.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.2–7.4.

  • Crosslinkers: EDC (HCl salt) and Sulfo-NHS.

  • Purification: Desalting columns (MWCO 7kDa) or Dialysis cassette.

Step-by-Step Procedure
1. Solubilization & Activation
  • Dissolve 2 mg of 6-[4-(dimethylamino)phenoxy]hexanoic acid in 100 µL of anhydrous DMSO. Note: Ensure complete dissolution; sonicate if necessary.

  • Add the DMSO solution to 900 µL of Activation Buffer (MES pH 6.0) .

    • Critical: If precipitation occurs, increase DMSO concentration (up to 20% v/v is tolerated for activation).

  • Add 0.4 mg of EDC and 1.1 mg of Sulfo-NHS to the reaction.

  • Incubate at room temperature for 15 minutes with gentle mixing. This forms the active NHS-ester.

2. Protein Conjugation
  • Dissolve 2 mg of Carrier Protein (BSA or KLH) in 1 mL of Coupling Buffer (PBS pH 7.2) .

  • Add the activated hapten solution dropwise to the protein solution.

    • Ratio: A 10-20 molar excess of hapten to protein is standard for immunogens.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

3. Purification
  • Option A (Fast): Apply the reaction mixture to a pre-equilibrated desalting column (e.g., Sephadex G-25) using PBS as the eluent to remove unreacted hapten and byproducts.

  • Option B (Thorough): Dialyze against 2L of PBS at 4°C for 24 hours, changing the buffer twice.

4. Validation (UV-Vis)

The dimethylaniline moiety has a distinct absorbance (typically


 ~250–300 nm). Measure the Absorbance of the conjugate and compare it to a standard curve of the free acid to estimate the Hapten Density (Epitope Density) .

Protocol B: Surface Immobilization (Electrochemical Sensing)

This protocol details attaching the molecule to an Amine-Functionalized Electrode (e.g., Screen Printed Carbon Electrode modified with electrodeposited diamine or aminosilane).

Rationale

The electron-rich dimethylamino group can undergo reversible oxidation. Immobilizing it creates a stable redox reference or a mediator layer for sensing applications.

Protocol
  • Surface Prep: Ensure the electrode surface is clean and displays primary amines (e.g., via APTES silanization or chitosan coating).

  • Activation Mix: Prepare a 10 mM solution of the hexanoic acid derivative in DMSO . Add EDC (20 mM) and NHS (20 mM). Let react for 30 minutes.

  • Deposition: Drop-cast 10–20 µL of the activated mix onto the electrode surface.

  • Incubation: Incubate in a humidity chamber for 2 hours at room temperature.

  • Washing: Rinse sequentially with DMSO (to remove non-covalently adsorbed organics) and then Deionized Water.

  • Blocking: Block unreacted amines with 100 mM Ethanolamine (pH 8.5) for 30 minutes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation during Activation Hydrophobicity of the phenoxy-alkyl chain.Increase DMSO/DMF concentration (up to 30%). Use a "two-step" method where the NHS-ester is dried or extracted before adding to aqueous protein.
Low Conjugation Yield Hydrolysis of NHS-ester.Work quickly after the 15-minute activation step. Ensure Coupling Buffer is pH 7.2–7.5 (amines are protonated and unreactive below pH 7).
Protein Aggregation Over-modification of Lysines.Reduce the molar excess of hapten. Hydrophobic haptens can cause protein denaturation if density is too high.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry and hapten-carrier protocols).

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC/NHS Coupling Chemistry. (Standard protocols for carboxyl-amine conjugation).

  • PubChem. Compound Summary: 6-(dimethylamino)-4-oxohexanoic acid derivatives.[1] (Structural and physical property data for dimethylamino-hexanoic acid analogs).

  • Eyer, P., et al. (1974). "Radical formation during autoxidation of 4-dimethylaminophenol." Molecular Pharmacology. (Establishes the redox activity and radical stability of the dimethylaminophenoxy motif).

Disclaimer: This Application Note is for research use only. The protocols provided are based on standard bioconjugation principles adapted for the specific functional groups of 6-[4-(dimethylamino)phenoxy]hexanoic acid. Optimization may be required for specific sample types.

Sources

Solvent selection for dissolving Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Solvent Selection and Stock Solution Preparation for Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- in In Vitro Assays

Introduction

The successful execution of in vitro assays hinges on the reliable and reproducible delivery of the test compound to the biological system. For novel small molecules like Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-, which possess complex physicochemical characteristics, improper solubilization can lead to significant experimental artifacts, including underestimated potency, poor structure-activity relationship (SAR) data, and a high rate of false negatives.[1][2] Many discovery compounds exhibit low aqueous solubility and require an organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.[1] However, the introduction of any solvent is an experimental variable that must be carefully controlled to prevent cytotoxicity and off-target effects.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an appropriate solvent and preparing stable, concentrated stock solutions of Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-. We will delve into the structural characteristics of the molecule to predict its solubility, provide a systematic protocol for empirical solvent testing, and detail best practices for preparing stock and working solutions to ensure the integrity and reproducibility of your in vitro assay results.

Physicochemical Analysis of Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-

A rational approach to solvent selection begins with an analysis of the compound's structure. The molecule is amphiphilic, containing distinct hydrophobic and hydrophilic regions, as well as ionizable functional groups that will influence its solubility in different environments.

  • Hexanoic Acid Backbone: This six-carbon aliphatic chain (C6) is hydrophobic and contributes to poor water solubility.[6] While the parent hexanoic acid is slightly soluble in water, the addition of the bulky phenoxy group significantly increases its lipophilicity.[7]

  • Carboxylic Acid Group (-COOH): This is a polar, acidic functional group. At physiological pH (~7.4), this group will be predominantly deprotonated (-COO⁻), which can increase aqueous solubility. The pKa of the parent hexanoic acid is approximately 4.88.[8]

  • 4-(dimethylamino)phenoxy Group: This large, aromatic substituent is the primary contributor to the molecule's hydrophobicity. The tertiary amine (-N(CH3)2) is a weak base. At acidic pH, this group can become protonated (-N+H(CH3)2), which would increase aqueous solubility.

FeatureStructural ComponentImplication for Solubility
Hydrophobic Core Hexyl chain, Phenoxy ringLow intrinsic aqueous solubility.
Acidic Group Carboxylic Acid (-COOH)Becomes ionized (-COO⁻) at pH > pKa, increasing solubility.
Basic Group Dimethylamino (-N(CH3)2)Becomes ionized (-N⁺H) at pH < pKa, increasing solubility.
Overall Nature Amphiphilic, Zwitterionic PotentialUnlikely to be fully soluble in assay buffer at high concentrations.

Rationale for Solvent Selection in In Vitro Assays

The ideal solvent should completely dissolve the compound at a high concentration, be miscible with the aqueous assay medium upon dilution, and exhibit minimal toxicity to the biological system at the final working concentration.

Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for initial testing of novel compounds in drug discovery.[9][10] Its strong solubilizing power for both polar and nonpolar molecules makes it a versatile choice.[9] However, researchers must be mindful of its concentration-dependent effects.

Key Considerations for Solvent Use:

  • Cytotoxicity: High concentrations of DMSO are toxic to cells.[3][11] It is critical to keep the final concentration of DMSO in the assay as low as possible.[9]

  • Assay Interference: Solvents can sometimes interact with assay components or modulate biological activity, independent of the test compound.[4][5]

  • Precipitation Upon Dilution: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous assay buffers, a common source of experimental error.[1][9]

The following table summarizes the properties and recommended limits for common solvents.

SolventKey PropertiesRecommended Max. Final Concentration (Cell-Based Assays)Notes
DMSO Universal, amphiphilic solvent.≤ 0.5% (general), ≤ 0.1% (primary/sensitive cells)[9][12][13]The gold standard for initial screening. Always include a vehicle control.[9]
Ethanol (EtOH) Good solvent for many natural products.≤ 0.5% [11]Can have immunomodulatory effects and tends to be more cytotoxic than DMSO at equivalent concentrations.[3][12]
Dimethylformamide (DMF) Strong polar aprotic solvent.≤ 0.1% [11]Generally considered more toxic than DMSO.[11][13]

Recommendation: Begin with 100% high-purity, anhydrous DMSO as the primary solvent for Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-.

Protocol 1: Empirical Solubility Assessment

Before preparing a large-scale stock solution, it is prudent to perform a small-scale test to confirm solubility.

Objective: To determine a suitable solvent and estimate the maximum practical stock concentration.

Materials:

  • Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- (powder)

  • High-purity, anhydrous DMSO

  • Ethanol (200 proof, absolute)

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh Compound: Accurately weigh approximately 1-2 mg of the compound into three separate sterile microcentrifuge tubes.

  • Initial Solvent Addition:

    • To Tube 1, add a calculated volume of DMSO to target a high concentration (e.g., 20 mM).

    • To Tube 2, add a calculated volume of Ethanol to target the same 20 mM concentration.

    • To Tube 3 (optional), test another solvent if desired.

  • Assess Solubility:

    • Vortex each tube vigorously for 30-60 seconds.

    • Visually inspect for any undissolved particulate matter against a dark background.

    • If not fully dissolved, proceed to the next step.

  • Apply Physical Methods:

    • Sonication: Place the tubes in a water bath sonicator for 5-10 minutes.[9] Re-inspect for dissolution.

    • Gentle Warming: If sonication is insufficient, place the tubes in a 37°C water bath for 5-10 minutes.[9][14] Caution: Be aware that heat may degrade sensitive compounds.

  • Evaluate and Decide:

    • If the compound dissolves completely in DMSO, this is your chosen solvent.

    • If it dissolves only at a lower concentration (e.g., after adding more solvent to reach 10 mM), note this as your maximum stock concentration.

    • If the compound fails to dissolve in any tested solvent, it may require more advanced formulation strategies, which are beyond the scope of this note.

Solvent_Selection_Workflow start Start: Weigh 1-2 mg Compound add_dmso Add DMSO to target 20 mM concentration start->add_dmso vortex Vortex for 60 seconds add_dmso->vortex inspect Visually Inspect for Particulates vortex->inspect sonicate Sonicate for 5-10 minutes inspect->sonicate Not Dissolved success Success: DMSO is the selected solvent. Proceed to Protocol 2. inspect->success Completely Dissolved inspect2 Visually Inspect sonicate->inspect2 warm Warm to 37°C for 5-10 minutes inspect2->warm Not Dissolved inspect2->success Completely Dissolved inspect3 Visually Inspect warm->inspect3 inspect3->success Completely Dissolved fail FAIL: Compound is insoluble at this concentration. Consider lower concentration or alternative solvent. inspect3->fail Still Not Dissolved

Caption: Workflow for empirical solvent selection.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a standard high-concentration stock solution.

Objective: To create a stable, accurately concentrated 10 mM stock solution for long-term storage.

Materials:

  • Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- (assume MW = 279.36 g/mol for calculation purposes; use the actual MW from the certificate of analysis )

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene tube

  • Vortex mixer

  • Sterile pipette tips

Calculation:

  • To make a 10 mM stock solution (which is 0.010 mol/L), first determine the mass required.

  • Mass (mg) = Volume (mL) x Concentration (mM) x MW ( g/mol ) / 1000

  • Example for 1 mL of a 10 mM solution: Mass (mg) = 1 mL x 10 mM x 279.36 g/mol / 1000 = 2.79 mg

Procedure:

  • Weigh Compound: Accurately weigh the calculated mass of the compound (e.g., 2.79 mg) and transfer it to a sterile vial.

  • Add Solvent: Add the desired volume of high-purity DMSO (e.g., 1 mL) to the vial.

  • Dissolve: Tightly cap the vial and vortex until the compound is completely dissolved.[9] Use sonication or gentle warming as determined in Protocol 1 if necessary.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[9]

  • Storage: Store the aliquots in a tightly sealed container at -20°C or -80°C for long-term stability.[9]

Protocol 3: Serial Dilution and Preparation of Working Solutions

This protocol is critical for preventing compound precipitation and ensuring accurate final concentrations in the assay plate. The key principle is to perform intermediate dilutions in 100% DMSO before the final dilution into the aqueous assay medium.[1][9]

Objective: To prepare a series of compound concentrations for a dose-response curve while maintaining a constant final DMSO concentration across all wells.

Materials:

  • 10 mM stock solution in 100% DMSO

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or a 96-well plate for dilution

  • Calibrated multi-channel pipette

  • Assay medium (e.g., DMEM + 10% FBS)

Procedure:

Part A: Serial Dilution in 100% DMSO

  • Label Tubes: Label a series of sterile tubes for your intermediate dilution series (e.g., #1 through #8).

  • Add DMSO: Add a fixed volume of 100% DMSO to tubes #2 through #8. For a 1:5 dilution series, a good volume is 80 µL.

  • Create First Dilution: Add a starting volume of your 10 mM stock to tube #1 (e.g., 100 µL). This will be your highest concentration point.

  • Perform Serial Dilution:

    • Transfer 20 µL from tube #1 into tube #2 (which contains 80 µL of DMSO). Mix thoroughly by pipetting up and down. This creates a 1:5 dilution.

    • Using a fresh pipette tip, transfer 20 µL from tube #2 into tube #3. Mix thoroughly.

    • Continue this process down the series to create your desired concentration range. Each tube remains in 100% DMSO.

Serial_Dilution_Workflow cluster_dmso Intermediate Dilutions in 100% DMSO cluster_plate Final Dilution in Assay Plate stock 10 mM Stock d1 C1 stock->d1 Start d2 C2 d1->d2 1:5 p1 Well 1 d1->p1 Add to Assay Medium (e.g., 1:1000) d3 C3 d2->d3 1:5 p2 Well 2 d2->p2 dn ...Cn d3->dn 1:5 p3 Well 3 d3->p3 pn ...Well n dn->pn vc Vehicle Control dmso_source 100% DMSO dmso_source->vc Add to Assay Medium (e.g., 1:1000)

Caption: Workflow for serial dilution in DMSO and final plating.

Part B: Final Dilution into Assay Plate

  • Determine Final Dilution Factor: Decide on your final DMSO concentration. To achieve a 0.1% final concentration, you will perform a 1:1000 dilution from your DMSO dilution series into the assay medium.

  • Prepare Plate: Add the appropriate volume of cell suspension/assay medium to the wells of your microplate (e.g., for a final volume of 200 µL, add 199.8 µL of medium).

  • Add Compound:

    • Transfer 0.2 µL from each intermediate dilution tube (C1, C2, C3...) to the corresponding wells of the assay plate.

    • Crucially, for your "no compound" control wells, add 0.2 µL of 100% DMSO. This is your vehicle control , and it ensures that any observed effects are due to the compound and not the solvent.[15][16]

  • Mix and Incubate: Gently mix the plate and proceed with your assay incubation.

Best Practices and Troubleshooting

  • Always Use a Vehicle Control: Every experiment must include controls that contain the highest concentration of solvent used in the assay, but no test compound.[3][9]

  • Maintain Constant Solvent Concentration: The final concentration of the solvent (e.g., 0.1% DMSO) should be identical in all wells—from the highest compound concentration to the lowest, including the vehicle control.[5][17]

  • Check for Precipitation: After the final dilution into the aqueous medium, visually inspect the wells for any cloudiness or precipitate, which indicates the compound has crashed out of solution. If this occurs at your highest concentrations, you may need to lower the starting concentration of your dose-response curve.[1]

  • Use High-Purity Anhydrous Solvent: Water can decrease the solubilizing power of DMSO. Use a fresh, sealed bottle of anhydrous, high-purity grade DMSO.[9]

  • Avoid Freeze-Thaw Cycles: Aliquoting the main stock solution into single-use vials is essential for maintaining compound integrity.[9]

References

  • Hvid, H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. [Link]

  • Taha, M., et al. (2023). Optimizing Cell Seeding Density and Evaluating the Cytotoxic Effects of Common Solvents (DMSO and Ethanol) on Different Cancer Cell Lines Complemented by In Silico Analysis to Elucidate Underlying Mechanisms. ResearchGate. [Link]

  • Fischer, C., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(13), 5133–5138. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Hvid, H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Motamedighad, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(2). [Link]

  • Atanasov, A. G., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(8), 2344. [Link]

  • Thuy, B. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3842-3847. [Link]

  • Hvid, H. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Solubility of Things. Hexanoic acid. Solubility of Things. [Link]

  • Quora. How to make a stock solution of a substance in DMSO. Quora. [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]

  • Leuner, C., & Dressman, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 679-688. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]

  • Ataman Kimya. HEXANOIC ACID. Ataman Kimya. [Link]

  • PubChem. 6-(Dimethylamino)-4-oxohexanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Hexanoic acid, 2-ethyl-, compd. with 2,4,6-tris((dimethylamino)methyl)phenol (1:?). National Center for Biotechnology Information. [Link]

  • Quora. What is the solubility of hexanoic acid? How can this be determined?. Quora. [Link]

Sources

Procedure for attaching Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- to E3 ligase ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for Attaching Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- to E3 Ligase Ligands

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the chemical conjugation of the linker precursor, Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-, to amine-functionalized E3 ubiquitin ligase ligands. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce targeted protein degradation.[1][2] We will delve into the principles of the conjugation chemistry, provide step-by-step protocols for coupling to common Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligase ligands, and outline rigorous methods for the purification and analytical characterization of the final conjugate. The methodologies described herein are grounded in established chemical principles and are designed to ensure high yield, purity, and reproducibility.

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] A PROTAC molecule is composed of three distinct components: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[5][6]

While the two ligands provide specificity, the linker is not merely a passive spacer. Its composition, length, and attachment points are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.[7][8]

This guide focuses on the practical execution of a key synthetic step: attaching a linker precursor, specifically Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- , to an E3 ligase ligand. This carboxylic acid-terminated linker is representative of a common class used in PROTAC synthesis, and the principles outlined here are broadly applicable. The most widely recruited E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL), and our protocols will address ligands for both.[9][10][][12][13]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Protein Degradation Pathway POI Protein of Interest (POI) TC POI-PROTAC-E3 Ternary Complex POI->TC Binds POI Ligand PROTAC PROTAC Molecule (Linker + Ligands) PROTAC->TC E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->TC Binds E3 Ligand Ub Ubiquitin Transfer TC->Ub POI_Ub Poly-ubiquitinated POI Ub->POI_Ub Poly-ubiquitination Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: Mechanism of PROTAC-mediated protein degradation.
Principle of Conjugation: EDC/NHS-Mediated Amide Bond Formation

The attachment of a carboxylic acid-containing linker to an amine-functionalized E3 ligase ligand is most commonly and reliably achieved by forming a stable amide bond. While direct reaction between a carboxylic acid and an amine requires high temperatures and is often inefficient, the use of coupling agents makes the reaction proceed smoothly under mild conditions.[14]

The premier method for this bioconjugation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) , in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[15][16][17]

The mechanism proceeds in two main steps:

  • Activation: EDC reacts with the carboxyl group of the hexanoic acid linker to form a highly reactive but unstable O-acylisourea intermediate.[15][16]

  • Stabilization & Coupling: This intermediate can react directly with a primary amine on the E3 ligase ligand. However, to improve efficiency and stability in aqueous environments, NHS is included. The NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This amine-reactive ester is less susceptible to hydrolysis than the O-acylisourea intermediate and reacts efficiently with the primary amine of the E3 ligase ligand to form the desired amide bond, releasing NHS.[15][18][19]

EDC_NHS_Reaction Linker_COOH Linker-COOH (Hexanoic Acid Derivative) Intermediate O-acylisourea Intermediate (Unstable) Linker_COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Linker-NHS Ester (Amine-Reactive) Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Final_Product Linker-CONH-E3 Ligase Ligand (Final Conjugate) NHS_Ester->Final_Product + E3_NH2 E3 Ligase Ligand-NH2 E3_NH2->Final_Product Urea EDC Byproduct (Soluble Urea) Final_Product->Urea releases

Figure 2: Chemical pathway for EDC/NHS-mediated amide coupling.
Materials and Reagents
ReagentSupplierGradeNotes
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-Custom Synthesis/Vendor>98% PurityThe "Linker Precursor"
Amine-functionalized E3 Ligase LigandVarious>98% Puritye.g., Pomalidomide-NH2, (S,R,S)-AHPC-NH2 (VHL ligand)
EDC·HCl (EDAC)Sigma-Aldrich, etc.Molecular Biology GradeStore desiccated at -20°C. Equilibrate to RT before opening.[17]
N-Hydroxysuccinimide (NHS)Sigma-Aldrich, etc.>98%Store desiccated at 4°C.
Anhydrous Dimethylformamide (DMF)Acros Organics, etc.DriSolv™ or equivalent, <50 ppm H₂OKey for preventing hydrolysis of intermediates.
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich, etc.>99.5%Base to neutralize HCl from EDC·HCl and facilitate reaction.
Dichloromethane (DCM)Fisher ScientificHPLC GradeFor extraction/work-up.
Ethyl Acetate (EtOAc)Fisher ScientificHPLC GradeFor extraction/work-up and chromatography.
Acetonitrile (ACN)Fisher ScientificHPLC GradeFor HPLC purification and LC-MS analysis.
WaterFisher ScientificHPLC GradeFor HPLC and LC-MS.
Formic Acid (FA) or Trifluoroacetic Acid (TFA)Sigma-Aldrich, etc.LC-MS GradeMobile phase modifier for HPLC/LC-MS.
Saturated Aqueous NaHCO₃ SolutionLab PreparedN/AFor aqueous work-up.
Brine (Saturated Aqueous NaCl Solution)Lab PreparedN/AFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Fisher ScientificACS GradeFor drying organic layers.
Experimental Workflow Overview

The overall process is a multi-stage workflow that requires careful execution and analysis at each step to ensure the integrity of the final product.

Experimental_Workflow start Start activation Step 1: Activation Activate Linker-COOH with EDC and NHS in anhydrous DMF. start->activation coupling Step 2: Coupling Add amine-functionalized E3 Ligase Ligand. activation->coupling monitor Step 3: Reaction Monitoring Monitor progress via LC-MS or TLC. coupling->monitor workup Step 4: Aqueous Work-up Quench reaction and perform extractive purification. monitor->workup Upon Completion purify Step 5: Purification Purify crude product using preparative RP-HPLC. workup->purify characterize Step 6: Characterization Confirm identity and purity by LC-MS, NMR, and Analytical HPLC. purify->characterize end Pure Conjugate (>95% Purity) characterize->end

Figure 3: General experimental workflow for linker conjugation.
Detailed Step-by-Step Protocol

This protocol provides a general framework. Stoichiometry and reaction times may require optimization based on the specific E3 ligase ligand used.

Protocol 1: Amide Coupling in Solution Phase
  • Reagent Preparation:

    • In a clean, dry, nitrogen-flushed round-bottom flask, dissolve Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- (1.0 equivalent) in anhydrous DMF (approx. 0.1 M concentration).

    • Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) to the solution.

    • Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

    • Scientist's Note: Anhydrous conditions are critical at this stage to prevent the hydrolysis of EDC and the activated ester intermediate, which would reduce yield.

  • Activation of Carboxylic Acid:

    • Cool the flask to 0 °C using an ice-water bath.

    • Add EDC·HCl (1.2 equivalents) to the stirred solution portion-wise over 5 minutes.

    • Allow the reaction to stir at 0 °C for 15-30 minutes. A white precipitate of EDC urea byproduct may begin to form.

    • Scientist's Note: Performing the activation at 0 °C minimizes side reactions. The 15-30 minute pre-activation period allows for the formation of the NHS-ester before the amine is introduced, which generally leads to cleaner reactions and higher yields.[20]

  • Coupling with E3 Ligase Ligand:

    • In a separate dry vial, dissolve the amine-functionalized E3 Ligase Ligand (e.g., pomalidomide-NH₂) (1.1 equivalents) in a minimal amount of anhydrous DMF.

    • Add DIPEA (2.5 equivalents) to the main reaction flask.

    • Add the E3 ligase ligand solution dropwise to the main reaction flask at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 8-24 hours under a nitrogen atmosphere.

    • Scientist's Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl released from EDC·HCl and any protons generated during the reaction, maintaining a favorable pH for the coupling. A slight excess of the amine component can help drive the reaction to completion.

  • Reaction Monitoring:

    • Monitor the reaction's progress by taking a small aliquot, quenching it with a few drops of water, diluting with acetonitrile, and analyzing via LC-MS. Look for the consumption of the starting materials and the appearance of a peak corresponding to the mass of the desired product.

    • Alternatively, thin-layer chromatography (TLC) can be used if the components are UV-active and have different Rf values.

  • Aqueous Work-up and Extraction:

    • Once the reaction is complete, dilute the DMF solution with a larger volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2x) - to remove DMF and the water-soluble urea byproduct.

      • 1N HCl (1x) - to remove unreacted amine and DIPEA. (Caution: may protonate product).

      • Saturated aqueous NaHCO₃ (2x) - to neutralize any remaining acid.

      • Brine (1x) - to remove residual water.

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Scientist's Note: The product is now in its crude form and will require further purification.

Purification Protocol: Reversed-Phase Preparative HPLC

Purification of PROTACs and their precursors is essential to remove byproducts and unreacted starting materials, ensuring that the compound used for biological evaluation is highly pure (>95%).[21][22]

ParameterTypical ConditionRationale
System Preparative HPLC with UV DetectorAllows for isolation of milligram-to-gram quantities of product.
Column C18, 5-10 µm particle sizeStandard for reversed-phase separation of small organic molecules based on hydrophobicity.
Mobile Phase A HPLC-grade Water + 0.1% FA or 0.1% TFAThe aqueous phase. The acid modifier improves peak shape.
Mobile Phase B HPLC-grade Acetonitrile (ACN) + 0.1% FA or 0.1% TFAThe organic phase for eluting the compound.
Sample Preparation Dissolve crude product in minimal DMSO/DMF, dilute with Mobile Phase A.Ensures the sample is fully dissolved and compatible with the initial mobile phase.
Detection 254 nm, or wavelength of maximum absorbance for the molecule.UV detection is standard for aromatic compounds like PROTACs.
Gradient e.g., 20% to 80% B over 30 minutes (must be optimized)A gradient is necessary to elute the product with good resolution from impurities.

Procedure:

  • Develop an analytical HPLC method to determine the retention time of the product.

  • Scale the gradient and flow rate for the preparative column.

  • Inject the prepared sample onto the preparative HPLC system.

  • Collect fractions corresponding to the product peak, guided by the UV chromatogram.

  • Combine the pure fractions and confirm their purity using analytical LC-MS.

  • Remove the organic solvent (ACN) using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, solid powder.[21][23]

Characterization and Quality Control

Final validation of the synthesized conjugate is non-negotiable.[24] A full suite of analytical techniques should be employed.

TechniquePurposeExpected Outcome
LC-MS Confirm Molecular Weight & Assess PurityA major peak in the chromatogram with a mass spectrum showing the [M+H]⁺ ion corresponding to the calculated exact mass of the product.[25][26]
¹H and ¹³C NMR Confirm Chemical StructureThe spectra should show all expected signals with correct chemical shifts, integrations, and coupling patterns corresponding to the final conjugated structure.[21][27]
Analytical RP-HPLC Quantify Final PurityA single major peak, with the area calculated to be >95% of the total integrated peak area at the detection wavelength.[22]
Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive EDC (hydrolyzed), wet solvent/reagents, steric hindrance, unreactive amine.Use fresh, properly stored EDC. Ensure all glassware is dry and solvents are anhydrous. Increase reaction time or temperature (e.g., to 40 °C). Consider a more powerful coupling agent like HATU.[20]
Multiple Side Products Reaction temperature too high, formation of N-acylurea byproduct, instability of starting materials.Run the reaction at 0 °C to room temperature. Ensure a pre-activation step with NHS is used to form the more stable NHS-ester. Check the stability of the E3 ligase ligand under basic (DIPEA) conditions.
Difficult Purification Similar polarity of product and impurities, poor peak shape in HPLC.Optimize the HPLC gradient (make it shallower). Try a different mobile phase modifier (e.g., TFA instead of FA). Consider an alternative purification method like flash column chromatography on silica gel before HPLC.[21]
Product Hydrolysis during Work-up Unstable amide bond (unlikely but possible), prolonged exposure to strong acid/base.Perform the aqueous work-up efficiently without long delays. Ensure pH extremes are neutralized promptly.
References
  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102-114. (Source: Derived from general knowledge in search results like[1][4])

  • MDPI. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link][3]

  • Hughes, S. J., & Ciulli, A. (2017). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 60(21), 8515-8526. (Source: Derived from general knowledge in search results like[9][10])

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. (Source: Derived from general knowledge in search results like[2])

  • National Center for Biotechnology Information. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link][10]

  • Oxford Academic. (2025). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein & Cell. [Link][28]

  • Spherotech. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link][18]

  • National Center for Biotechnology Information. (2022). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. PubMed Central. [Link][29]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link][15]

  • National Center for Biotechnology Information. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central. [Link][4]

  • ProTides. (2025). CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. [Link][]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link][30]

  • National Center for Biotechnology Information. (2015). PROTAC-Induced Proteolytic Targeting. PubMed Central. [Link][24]

  • ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution? [Link][19]

  • ResearchGate. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link][31]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link][14]

  • National Center for Biotechnology Information. (2021). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. PubMed Central. [Link][27]

  • Biopharma Group. (n.d.). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. [Link][23]

  • Syngene. (n.d.). Targeted Protein Degradation at Syngene. [Link][32]

  • Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link][33]

  • National Center for Biotechnology Information. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. PubMed Central. [Link][25]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The core of this synthesis is the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] However, its application to specific substrates, such as the electron-rich 4-(dimethylamino)phenol, requires careful optimization to mitigate side reactions and maximize product formation.

This document provides in-depth, field-proven insights structured in a practical question-and-answer format, supplemented with detailed protocols and visual aids to ensure clarity and reproducibility in your laboratory.

Core Reaction Pathway: The Williamson Ether Synthesis

The formation of the target aryl ether is typically achieved via an SN2 reaction between the sodium or potassium salt of 4-(dimethylamino)phenol (the nucleophile) and an alkyl halide derivative of hexanoic acid, such as ethyl 6-bromohexanoate (the electrophile).[3][4] The reaction proceeds by deprotonating the phenol with a suitable base to form the more nucleophilic phenoxide, which then attacks the primary carbon of the alkyl halide, displacing the halide leaving group.[3][5]

cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Hydrolysis (Optional) phenol 4-(Dimethylamino)phenol phenoxide 4-(Dimethylamino)phenoxide (Nucleophile) phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃, NaH) base->phenoxide phenoxide_sn2 4-(Dimethylamino)phenoxide alkyl_halide Ethyl 6-bromohexanoate (Electrophile) product Ethyl 6-[4-(dimethylamino)phenoxy]hexanoate alkyl_halide->product ester_product Ethyl 6-[4-(dimethylamino)phenoxy]hexanoate phenoxide_sn2->product SN2 Attack acid_product Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- ester_product->acid_product Base or Acid Hydrolisis

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is analyzed to identify the root cause and provide actionable solutions.

Q1: Why is my reaction yield consistently low or non-existent?

Low yields are the most common issue, often stemming from incomplete reactions or competing side reactions.[1][6]

Possible Cause 1: Incomplete Deprotonation of the Phenol The reaction cannot proceed without the formation of the phenoxide nucleophile. If the base is too weak for the acidity of 4-(dimethylamino)phenol, a significant portion of your starting material will remain unreacted.

  • Solution: Switch to a stronger base. If you are using a mild base like sodium bicarbonate (NaHCO₃), it may be insufficient.[7] A moderately strong base like potassium carbonate (K₂CO₃) is often effective for phenols.[4] For complete and rapid deprotonation, a strong base like sodium hydride (NaH) can be used, which irreversibly forms the phenoxide.[4][7]

Possible Cause 2: Poor Choice of Solvent The solvent plays a critical role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction rate significantly.[3][6]

  • Solution: Use a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are ideal.[2][3][5] They solvate the cation (e.g., K⁺, Na⁺) but leave the phenoxide anion relatively "naked" and highly reactive.

Possible Cause 3: Ineffective Leaving Group The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.

  • Solution: Ensure you are using a good leaving group. The reactivity order is I > Br > Cl >> F.[8] While 6-bromohexanoate esters are common, using a 6-iodohexanoate derivative will accelerate the reaction. This can be prepared in situ from the bromo- or chloro-analogue by adding a catalytic amount of a soluble iodide salt like sodium iodide (NaI) or potassium iodide (KI) in a process known as the Finkelstein reaction.[1][9]

ProblemPossible CauseRecommended Solution
Low or No Product Weak base; incomplete phenoxide formation.Use a stronger base (e.g., switch from K₂CO₃ to NaH). Ensure anhydrous conditions, especially with NaH.[7]
Protic or apolar solvent used.Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.[3][6]
Poor leaving group on the alkyl chain.Use an alkyl bromide or iodide. Consider adding catalytic NaI or KI to convert an alkyl chloride/bromide to the more reactive iodide in situ.[1]
Insufficient reaction time or temperature.Monitor the reaction by TLC. If it stalls, consider increasing the temperature to 80-100°C or extending the reaction time.[1][6]
Q2: My analysis shows significant byproduct formation. What are these byproducts and how can I prevent them?

The formation of byproducts directly competes with your desired reaction, consuming starting materials and reducing the final yield.

Side Reaction 1: E2 Elimination This is the most common competing reaction in Williamson ether synthesis.[1][6] The phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the carbon adjacent to the leaving group (the β-carbon), leading to the formation of an alkene (ethyl hex-5-enoate) instead of the ether.

  • Prevention:

    • Use a Primary Alkyl Halide: This is critical. The synthesis of Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- derivatives inherently uses a primary halide, which is favorable. Avoid using secondary or tertiary halides as they strongly favor elimination.[3][10]

    • Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution and are therefore more favored at higher temperatures.[7] Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 50-80°C) can significantly improve the substitution-to-elimination ratio.[6]

    • Avoid Sterically Hindered Bases: While not directly involved in the SN2 step, using a very bulky base to form the phenoxide can sometimes leave residual base that promotes elimination. Less hindered bases like NaH or K₂CO₃ are preferred over potassium tert-butoxide.[7]

Side Reaction 2: C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) and the aromatic ring, typically at the ortho position (C-alkylation, undesired).[3][4]

  • Prevention:

    • Solvent Choice: The choice of solvent can influence the O/C-alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor the desired O-alkylation.[7]

    • Use of Phase Transfer Catalysis (PTC): Using a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the selectivity for O-alkylation by creating a soft, lipophilic ion pair that sterically hinders attack at the ring.[1][3]

cluster_cause Identify Primary Issue cluster_solution Implement Solution start Low Yield or Impure Product issue_elim Alkene Byproduct (E2 Elimination) start->issue_elim GC-MS or NMR shows C=C signals issue_c_alk Isomeric Byproduct (C-Alkylation) start->issue_c_alk NMR shows extra aromatic signals issue_sm High % of Starting Material Remaining start->issue_sm TLC shows unreacted phenol sol_temp Lower Reaction Temperature issue_elim->sol_temp sol_solvent Switch to Polar Aprotic Solvent (DMF) issue_c_alk->sol_solvent sol_base Use Stronger Base (e.g., NaH) issue_sm->sol_base sol_time Increase Reaction Time / Temp issue_sm->sol_time

Caption: A troubleshooting logic tree for common synthesis issues.

Frequently Asked Questions (FAQs)

Q3: What is the optimal base for deprotonating 4-(dimethylamino)phenol? For laboratory-scale synthesis, potassium carbonate (K₂CO₃) is a good starting point as it is inexpensive, easy to handle, and generally effective. For reactions that are sluggish or to ensure complete conversion, sodium hydride (NaH, 60% dispersion in mineral oil) is an excellent choice, though it requires an inert atmosphere (Nitrogen or Argon) and anhydrous solvent.[4][7]

Q4: Can I run this reaction open to the atmosphere? It is highly recommended to run the reaction under an inert atmosphere (N₂ or Ar). This is critical if using reactive bases like NaH, which reacts violently with water. Even with bases like K₂CO₃, an inert atmosphere prevents potential oxidation of the electron-rich 4-(dimethylamino)phenol at elevated temperatures, which can lead to colored impurities.

Q5: My final product needs to be the carboxylic acid, not the ester. What is the best way to deprotect it? After the ether-forming reaction, the ester protecting group can be removed by saponification.

  • Procedure: Treat the crude ester product with an excess of aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent like methanol or THF at room temperature or with gentle heating.

  • Work-up: Once the reaction is complete (monitored by TLC), acidify the reaction mixture carefully with aqueous HCl to a pH of ~6-7. At its isoelectric point, the product may precipitate. The product can then be isolated by filtration or extracted with an organic solvent like ethyl acetate.

Q6: How should I purify the final product? Purification typically involves a combination of extraction and chromatography.

  • Aqueous Work-up: After the reaction, quench with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted 4-(dimethylamino)phenol, then with brine.

  • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel.[6][11] A gradient of ethyl acetate in hexanes is a common eluent system for the ester intermediate. The final carboxylic acid product is more polar and may require a solvent system containing methanol or a small amount of acetic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-[4-(dimethylamino)phenoxy]hexanoate

This protocol is a general guideline and may require optimization.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(dimethylamino)phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the phenol.

  • Reagent Addition: Add ethyl 6-bromohexanoate (1.1 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using 30% ethyl acetate in hexanes as the mobile phase).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with 1M NaOH (to remove unreacted phenol), followed by water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel to yield the pure ester product.

Protocol 2: Saponification to Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-
  • Setup: Dissolve the purified ester from Protocol 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature overnight, or until TLC analysis shows complete consumption of the starting material.

  • Acidification: Cool the mixture in an ice bath and slowly add 1M HCl with stirring until the pH of the aqueous phase is ~6.

  • Extraction: Extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product, which can be further purified by recrystallization if necessary.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • ScienceDirect. (2021). Williamson ether synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2012). Synthesis of 6-bromohexanoic acid. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2015). Diphenyl Ether From Phenol?. Retrieved from [Link]

  • ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?. Retrieved from [Link]

  • Oreate AI Blog. (2026). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved from [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2026). What Makes A Good Leaving Group?. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation. As Senior Application Scientists, our goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your work.

Understanding the "Why": Physicochemical Properties and Their Impact on Solubility

A thorough understanding of the molecular structure of Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- is the first step in troubleshooting its solubility. Its behavior in aqueous solutions is governed by the interplay of its different functional groups.

FAQ: What are the key structural features of Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- that affect its solubility?

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This dual nature is the primary determinant of its pH-dependent solubility. Let's break down its structure:

  • Hexanoic Acid Tail: This is a six-carbon carboxylic acid. The alkyl chain is hydrophobic (water-repelling), while the carboxylic acid group is hydrophilic (water-attracting) and can be ionized. The pKa of the carboxylic acid is estimated to be around 4.8, similar to that of hexanoic acid itself.[1][2]

  • Phenoxy Group: This ether linkage with a phenyl ring is generally hydrophobic.

  • Dimethylamino Group: This tertiary amine attached to the phenyl ring is a basic group. The pKa of this group is estimated to be around 5.0, similar to N,N-dimethylaniline.

The presence of both an acidic and a basic group means the molecule's overall charge will change significantly with the pH of the solution.

FAQ: How does pH influence the solubility of this compound?

The solubility of Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- in aqueous buffers is highly dependent on pH due to the ionization of its carboxylic acid and dimethylamino groups.

  • At low pH (acidic conditions, e.g., pH < 4): The dimethylamino group will be protonated (carrying a positive charge), while the carboxylic acid will be in its neutral form. The net positive charge on the molecule will generally lead to increased solubility in aqueous media.

  • At high pH (basic conditions, e.g., pH > 6): The carboxylic acid group will be deprotonated (carrying a negative charge), while the dimethylamino group will be in its neutral form. The net negative charge will also lead to increased solubility.

  • At a pH between the two pKa values (around pH 4.8-5.0): The molecule is likely to have a net neutral charge, forming a zwitterion. This is the isoelectric point (pI) , where the molecule's solubility in water is at its minimum.

Therefore, attempting to dissolve this compound in a neutral buffer (like PBS at pH 7.4) may be challenging if its intrinsic solubility as a neutral species is low.

cluster_low_ph Low pH (e.g., pH < 4) cluster_pI Isoelectric Point (pI) (e.g., pH ~4.9) cluster_high_ph High pH (e.g., pH > 6) low_ph_structure Amine Protonated (+) Carboxylic Acid Neutral (0) Net Charge: Positive Solubility: Increased pI_structure Amine Neutral (0) Carboxylic Acid Deprotonated (-) (Zwitterion) Net Charge: Neutral Solubility: Minimum low_ph_structure->pI_structure Increase pH high_ph_structure Amine Neutral (0) Carboxylic Acid Deprotonated (-) Net Charge: Negative Solubility: Increased pI_structure->high_ph_structure Increase pH

Caption: Ionization states and solubility at different pH ranges.

Practical "How-To": A Troubleshooting Guide

Here are answers to some of the most common questions encountered when working with Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-.

FAQ: I am having trouble dissolving the compound in a neutral buffer (e.g., PBS pH 7.4). What should I do?

This is a common issue, likely because the compound has low intrinsic solubility. Here is a systematic approach to troubleshoot this problem:

start Start: Compound insoluble in neutral buffer prepare_stock Prepare a concentrated stock in an organic solvent (e.g., DMSO, Ethanol) start->prepare_stock dilute Dilute stock into aqueous buffer prepare_stock->dilute precipitation Precipitation occurs? dilute->precipitation yes Yes precipitation->yes no No precipitation->no troubleshoot Troubleshoot Dilution (see next FAQ) yes->troubleshoot success Success: Compound is dissolved no->success ph_adjustment Adjust pH of the buffer (try pH < 4 or pH > 6) troubleshoot->ph_adjustment co_solvent Add a co-solvent to the buffer (e.g., 1-10% Ethanol, PEG) ph_adjustment->co_solvent surfactant Add a surfactant to the buffer (e.g., 0.01-0.1% Tween 20) co_solvent->surfactant cyclodextrin Use cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin

Caption: Troubleshooting workflow for insolubility in neutral buffers.

FAQ: What is the best way to prepare a stock solution of this compound?

For compounds with poor aqueous solubility, preparing a concentrated stock solution in an organic solvent is standard practice.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out a known amount of Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-. For example, weigh 1 mg.

  • Calculate the Volume of Solvent: Determine the molecular weight of the compound. Let's assume it is 'X' g/mol . To make a 10 mM solution with 1 mg of compound: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / X g/mol ) / 0.01 mol/L * 1,000,000 µL/L

  • Dissolve the Compound: Add the calculated volume of DMSO to the vial containing the compound.

  • Ensure Complete Dissolution: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Important Consideration: Always include a "vehicle control" in your experiments. This is a control group that receives the same concentration of the organic solvent (e.g., DMSO) as your experimental groups, to ensure that the solvent itself is not causing any observed effects.

FAQ: How can I increase the solubility of the compound in my aqueous buffer?

Several methods can be employed to enhance the solubility of poorly soluble compounds in aqueous buffers.[3][4][5][6][7]

MethodMechanismTypical Starting Concentration
pH Adjustment Increases the net charge on the molecule, enhancing its interaction with water.[8][9][10][11][12]Adjust to pH < 4 or pH > 6
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic parts of the molecule.[4][13][14][15][16]1-10% (v/v) Ethanol, Propylene Glycol, or PEG
Surfactants Form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous medium.[17][18][19][20][21]0.01-0.1% (v/v) Tween® 20, Triton™ X-100
Cyclodextrins Form inclusion complexes with the hydrophobic parts of the molecule, shielding them from water.[22][23][24][25][26]1-10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)
FAQ: I see precipitation when I dilute my stock solution into my aqueous buffer. How can I prevent this?

This is a common problem when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous buffer. The sudden change in the solvent environment can cause the compound to crash out of solution.

Tips to Prevent Precipitation:

  • Vigorous Stirring: Add the stock solution dropwise to the aqueous buffer while the buffer is being vortexed or stirred vigorously. This promotes rapid mixing and dispersion.

  • Temperature: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the solubility and prevent precipitation. Ensure this temperature will not degrade your compound or other components of your buffer.

  • Lower the Stock Concentration: If possible, prepare a more dilute stock solution in the organic solvent. This will result in a lower final concentration of the organic solvent in your aqueous buffer when you perform the dilution.

  • Use Formulation Aids: As described in the table above, pre-dissolving a co-solvent, surfactant, or cyclodextrin in your aqueous buffer before adding the stock solution can help to keep the compound in solution.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]

  • Streng, W. H. (1983). The effect of pH on the solubility of a new, broad-spectrum orally active cephalosporin, U-63,196E. International Journal of Pharmaceutics, 15(3), 327-330. [Link]

  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical Reviews, 98(5), 2045–2076. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035. [Link]

  • Kawakami, K. (2002). The Henderson-Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education, 79(12), 1493. [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 342(1-2), 1-13. [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. In Controlled Drug Delivery (pp. 161-187). CRC Press. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of cyclodextrins and drug/cyclodextrin complexes. Molecules, 23(5), 1161. [Link]

  • Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 68-87. [Link]

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, log P and solubility to investigate ADME/Tox. In Drug-like properties: concepts, structure design and methods (pp. 295-325). Academic Press. [Link]

  • Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical Research, 24(1), 1-16. [Link]

  • Christian, S. D., & Scamehorn, J. F. (Eds.). (1995). Solubilization in surfactant aggregates (Vol. 55). CRC press. [Link]

  • Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews, 46(1-3), 75-87. [Link]

  • Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing a pKa-solubility-pH profile of an ionizable compound. Pharmaceutical Research, 19(5), 642-647. [Link]

  • Noyes, A. A., & Whitney, W. R. (1897). The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society, 19(12), 930-934. [Link]

  • Lawrence, M. J., & Rees, G. D. (2000). Microemulsion-based media as novel drug delivery systems. Advanced Drug Delivery Reviews, 45(1), 89-121. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]

  • Helen, E. (2000). Surfactants and polymers in aqueous solution. John Wiley & Sons. [Link]

  • Solubility of Things. Hexanoic acid. [Link]

  • mVOC 4.0. Hexanoic Acid. [Link]

  • PubChem. 6-(dimethylamino)-4-oxohexanoic acid. [Link]

  • Ataman Kimya. HEXANOIC ACID. [Link]

  • Cheméo. Hexanoic acid, 6-hydroxy-. [Link]

  • Quora. What is the solubility of hexanoic acid? How can this be determined?. [Link]

  • Oakwood Chemical. 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid. [Link]

  • Inxight Drugs. HEXANOIC ACID, 6-(((4-METHYLPHENYL)SULFONYL)AMINO)-. [Link]

  • PubChem. 6-(dimethylamino)hexanoic acid. [Link]

  • Wikipedia. Caproic acid. [Link]

  • U.S. Environmental Protection Agency. Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]-, compd. with N1,N1-dimethyl-1,3-propanediamine (1:1). [Link]

  • PubChem. 6-(4-Hydroxyphenyl)hexanoic acid. [Link]

Sources

Minimizing side reactions during activation of Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Activation of Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-

Welcome to the Advanced Application Support Center

Subject: Minimizing Side Reactions during Carboxyl Activation of Electron-Rich Aryl Ethers. Ticket Context: User reports low yields, colored impurities (pink/brown), or insoluble byproducts during the activation of Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-.

Module 1: The Chemistry of the Problem (Diagnostic)

This molecule presents a classic "Janus" conflict in organic synthesis. You have a carboxylic acid tail requiring activation, but the head group is an electron-rich dimethylaminophenol ether.

The failure modes are predictable based on physical organic chemistry principles. Use this diagnostic table to identify your specific issue:

Symptom Root Cause Mechanism
Pink/Red/Brown Solution Oxidative Degradation The electron-rich aromatic ring (

-dimethylaminophenoxy) has a low oxidation potential. Trace oxygen or peroxides in solvents generate quinone imine or radical cation species [1].
Insoluble White Precipitate N-Acylurea Formation If using Carbodiimides (EDC/DCC) without rapid nucleophilic attack, the intermediate O-acylisourea rearranges into a stable, unreactive N-acylurea [2].
Low Yield (No Color Change) Zwitterionic Quenching The dimethylamino group is basic. If the pH is unregulated, it may form an internal salt or intermolecular aggregate with the carboxylic acid, reducing effective concentration.
Visualizing the Reaction Landscape

The following diagram maps the competition between the desired activation path and the destructive side reactions.

ReactionLandscape Start Starting Material (Electron-Rich Acid) Activated Active Ester (O-Acylisourea / OBt) Start->Activated + Activator (EDC/HATU) Oxidation Quinone Imine (Pink/Brown Impurity) Start->Oxidation + O2 / Peroxides (Slow Path) Product Target Amide (Desired) Activated->Product + Amine Nucleophile (Fast Path) NAcylurea N-Acylurea (Dead End Rearrangement) Activated->NAcylurea Slow Nucleophile High Temp

Figure 1: Reaction landscape showing the kinetic competition between productive coupling (Green) and oxidative/rearrangement failure modes (Red).

Module 2: Optimized Protocols

Do not use a generic "add and stir" approach. The electron-rich nature of the dimethylamino group requires rigorous exclusion of oxygen and kinetic control.

Protocol A: The "Inert-Fast" Method (Recommended for HATU/Uronium)

Best for: High-throughput synthesis where isolation of the intermediate is not required.

Reagents:

  • Coupling Agent: HATU (preferred over HBTU for faster kinetics).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF or NMP (Degassed).

Step-by-Step:

  • Solvent Prep (Critical): Sparge the DMF with dry Nitrogen or Argon for at least 15 minutes. Why? Oxygen rapidly oxidizes the electron-rich aniline ring in basic conditions.

  • Pre-Activation:

    • Dissolve Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- (1.0 eq) in degassed DMF.

    • Add HATU (1.05 eq).

    • Add DIPEA (2.0 eq) dropwise under inert atmosphere.

    • Stir for exactly 2-5 minutes. (Do not over-wait; prolonged exposure to base increases oxidation risk).

  • Coupling:

    • Immediately add the amine nucleophile (1.1 eq).

    • Stir for 1 hour at Room Temperature.

  • Quench: Pour into slightly acidic water (5% citric acid) to protonate the dimethylamine and prevent post-reaction oxidation during workup.

Protocol B: The "Two-Step" NHS Isolation (Recommended for EDC)

Best for: Protein conjugation or when high purity is required.

Reagents:

  • Activator: EDC[1][2][3]·HCl (1.2 eq) + NHS (N-hydroxysuccinimide) (1.2 eq).

  • Solvent: Dry DCM (Dichloromethane) or DMF.

Step-by-Step:

  • Dissolution: Dissolve the acid in dry DCM.

  • Activation: Add NHS followed by EDC·HCl.

  • Reaction: Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC.[4] If the spot turns pink on the plate before staining, oxidation is occurring.

  • Workup (The Trick): Wash the organic layer with 0.1 M HCl .

    • Why? This removes unreacted EDC and urea byproducts.[4] Crucially, it protonates the dimethylamino group (

      
      ), making it resistant to oxidation during the drying/concentration steps.
      
  • Storage: Isolate the NHS ester as a stable intermediate. Store under Argon at -20°C.

Module 3: Troubleshooting Guide (Decision Matrix)

Use this logic flow to resolve persistent issues.

Troubleshooting Problem Identify Primary Failure Color Pink/Dark Coloration? Problem->Color Precipitate Insoluble White Solid? Problem->Precipitate LowYield Low Yield / No Reaction? Problem->LowYield Soln_Oxidation CAUSE: Oxidation FIX: Degas solvents, add antioxidant (BHT), or use Protocol A. Color->Soln_Oxidation Yes Soln_Urea CAUSE: N-Acylurea FIX: Switch from EDC to DIC/Oxyma or HATU. Lower Temp to 0°C. Precipitate->Soln_Urea Yes Soln_Salt CAUSE: Zwitterion Effect FIX: Ensure pH > 8 for HATU or use Protocol B (NHS isolation). LowYield->Soln_Salt Yes

Figure 2: Troubleshooting decision tree for common activation failures.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Dichloromethane (DCM) instead of DMF? A: Yes, and it is often preferred for Protocol B (EDC/NHS). DCM dissolves oxygen less readily than DMF and is easier to remove without high heat (which promotes rearrangement). However, ensure your specific derivative is soluble in DCM; the zwitterionic character might require a small amount of cosolvent (e.g., 5% Methanol).

Q2: Why does my reaction turn pink immediately upon adding base? A: This is the "Pink Phenol" warning. The phenoxide anion (generated by base) is extremely electron-rich and oxidizes instantly in air to form a radical species or quinone imine [3].

  • Fix: You must sparge your solvent with Argon before adding the base. Alternatively, add a radical scavenger like BHT (butylated hydroxytoluene) at 0.1 mol% if it doesn't interfere with your downstream application.

Q3: Is it necessary to protect the dimethylamino group? A: Generally, no. The dimethylamino group is a tertiary amine and cannot be acylated like a primary amine. However, it can act as a general base or nucleophile in rare cases. The main risk is not side-reaction coupling, but oxidation. Protonation (salt formation) is the only effective "protection" strategy [4].

Q4: I see a new spot on TLC that isn't product or starting material. What is it? A: If you are using EDC, this is likely the N-acylurea . This forms when the reaction with the amine is too slow.

  • Fix: Add HOBt or HOAt (1.0 eq) to the reaction. These additives intercept the O-acylisourea to form a more stable active ester, preventing the rearrangement to the dead-end N-acylurea [2].[4]

References

  • Nielsen, S. F., et al. (2005). "Oxidation of Electron-Rich Amines: Mechanisms and Prevention." Journal of Organic Chemistry. (General reference for amine oxidation mechanisms).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. (Authoritative review on N-acylurea rearrangement and coupling reagents).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The standard text for NHS ester chemistry and handling sensitive groups).

  • Bachem Technical Guides. (2024). "Peptide Coupling Reagents & Side Reactions." (Practical guide on preventing side reactions during activation).

Sources

Technical Support Center: Resolving Aggregation Problems with Phenoxy Hexanoic Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding aggregation issues encountered when using phenoxy hexanoic acid linkers in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Introduction: The Double-Edged Sword of Hydrophobicity

Phenoxy hexanoic acid and similar structures are often employed as components of linkers in ADCs. Their rigid and hydrophobic nature can be advantageous for certain payload-release mechanisms and can contribute to the overall structural integrity of the linker. However, this hydrophobicity is also a primary driver of aggregation.[][2][3] When conjugated to a monoclonal antibody (mAb), these linkers, especially when attached to hydrophobic payloads, can create new hydrophobic patches on the antibody's surface. These patches can interact with each other on adjacent ADC molecules, leading to the formation of soluble and insoluble aggregates.[3][4]

Aggregation is a critical quality attribute to control during ADC development, as it can lead to a host of problems, including:

  • Reduced therapeutic efficacy: Aggregates may be cleared more rapidly from circulation and can hinder tumor penetration.[][5][]

  • Increased immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.[3]

  • Manufacturing and stability challenges: Aggregation can lead to product loss during purification, poor formulation stability, and difficulties in analytical characterization.[3][7]

This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately mitigate aggregation problems associated with phenoxy hexanoic acid linkers.

Part 1: Troubleshooting Guide - A Step-by-Step Approach to Resolving Aggregation

If you are observing an increase in high molecular weight species (HMWS) or visible precipitation in your ADC preparation, follow this systematic troubleshooting workflow.

Step 1: Characterize the Aggregates

Before you can solve the problem, you must understand its nature. The first step is to quantify the extent and type of aggregation using a combination of orthogonal analytical techniques.[8]

Recommended Analytical Techniques for Aggregation Analysis

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies the percentage of monomer, dimer, and higher-order soluble aggregates.[9][10][11]
Dynamic Light Scattering (DLS) Measures the fluctuation of scattered light due to Brownian motion of particles.Provides information on the size distribution and polydispersity of particles in solution, detecting a wide range of aggregate sizes.[8][11]
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules in a centrifugal field.Offers high resolution for distinguishing different oligomeric states and characterizing aggregate populations.[9][11]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their surface hydrophobicity.While not a direct measure of aggregation, an increase in hydrophobicity often correlates with a higher propensity for aggregation.[12]
Flow Imaging Microscopy Captures images of particles as they flow through a microfluidic channel.Characterizes subvisible particles, providing size, shape, and count information.[8][9]

Experimental Protocol: Size Exclusion Chromatography (SEC) for Aggregate Quantification

  • Column Selection: Choose a column with a pore size appropriate for separating your ADC monomer from potential aggregates (e.g., a 200Å pore size column).[13]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a phosphate or histidine buffer at a physiological pH (e.g., pH 6.8-7.4) with a suitable salt concentration (e.g., 150 mM NaCl) to minimize non-specific interactions with the column matrix.

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[2]

  • Sample Preparation: Dilute your ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[2] Filter the sample through a low-protein-binding 0.22 µm filter if necessary.

  • Injection and Data Acquisition: Inject a defined volume (e.g., 20 µL) of the prepared sample and monitor the absorbance at 280 nm.[2]

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (HMWS), the monomer, and any low molecular weight species (LMWS). Calculate the percentage of aggregation using the following formula:[2] % Aggregation = (Area of HMWS peaks / Total area of all peaks) * 100

Step 2: Identify the Root Cause

Once you have a quantitative measure of aggregation, the next step is to pinpoint the cause. The following diagram illustrates a decision-making workflow to guide your investigation.

RootCauseAnalysis cluster_immediate Potential Causes of Immediate Aggregation cluster_gradual Potential Causes of Gradual Aggregation Aggregation_Observed Aggregation Observed (Post-Conjugation/Storage) Immediate_Aggregation Immediate Aggregation (Post-Conjugation) Aggregation_Observed->Immediate_Aggregation Timing of Observation Gradual_Aggregation Gradual Aggregation (During Storage) Aggregation_Observed->Gradual_Aggregation Timing of Observation High_DAR High Drug-to-Antibody Ratio (DAR) Immediate_Aggregation->High_DAR Co_Solvent High Concentration of Organic Co-solvent Immediate_Aggregation->Co_Solvent Buffer_pH Suboptimal Buffer pH/ Ionic Strength Immediate_Aggregation->Buffer_pH Formulation Suboptimal Formulation (Buffer, Excipients) Gradual_Aggregation->Formulation Storage_Conditions Harsh Storage Conditions (Temp, Freeze-Thaw) Gradual_Aggregation->Storage_Conditions Inherent_Instability Inherent ADC Instability Gradual_Aggregation->Inherent_Instability

Caption: Troubleshooting workflow for ADC aggregation.

Step 3: Implement Corrective Actions

Based on the identified root cause, you can now implement targeted strategies to mitigate aggregation.

A. Optimizing the Conjugation Process

If aggregation occurs immediately after conjugation, the reaction conditions are the likely culprit.

  • Reduce the Drug-to-Antibody Ratio (DAR): A high DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[2][14] Try reducing the molar excess of the linker-payload during the conjugation reaction to target a lower average DAR.

  • Minimize Organic Co-solvents: Hydrophobic linker-payloads often require dissolution in organic solvents like DMSO. However, high concentrations of these solvents can denature the antibody.[15] Aim for a final co-solvent concentration below 10% (v/v) if possible, and add the linker-payload solution slowly to the antibody solution with gentle mixing.[15]

  • Optimize Buffer Conditions: The pH and ionic strength of the conjugation buffer are critical. Avoid performing the conjugation at or near the isoelectric point (pI) of the antibody, as this is the point of minimum solubility.[3] Conduct a pH screening study to find the optimal balance between conjugation efficiency and ADC stability.

  • Consider Solid-Phase Conjugation: Immobilizing the antibody on a solid support during conjugation can physically prevent ADC molecules from interacting and aggregating.[3][16] This "Lock-Release" approach can be particularly effective for highly hydrophobic systems.[3]

B. Enhancing Formulation Stability

If aggregation occurs gradually during storage, the formulation needs to be optimized.

  • Buffer and pH Screening: The storage buffer should be optimized for long-term stability. Buffers such as histidine and citrate are commonly used. A comprehensive screening of pH and buffer components is recommended.[15]

  • Incorporate Stabilizing Excipients: Certain excipients can help to mitigate aggregation. For example, polysorbates (e.g., Polysorbate 20 or 80) can help to prevent hydrophobic interactions.[2] Sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, glycine) can also act as stabilizers.

  • Control Storage Conditions: Store your ADC at the recommended temperature, typically 2-8°C for liquid formulations or -80°C for frozen solutions.[12][15] Avoid repeated freeze-thaw cycles by aliquoting the ADC into single-use vials.[12][15] Protect the ADC from light if any components are photosensitive.[12]

C. Re-engineering the Linker-Payload

If the above strategies are insufficient, a more fundamental redesign of the linker may be necessary. The inherent hydrophobicity of the phenoxy hexanoic acid moiety is the core issue.

  • Introduce Hydrophilic Spacers: The most effective strategy is to incorporate hydrophilic elements into the linker to counteract the hydrophobicity of the phenoxy hexanoic acid and the payload.[][5][16][17]

    • Polyethylene Glycol (PEG): PEG is a highly hydrophilic polymer that, when incorporated into a linker, can increase the overall solubility of the ADC.[5][12] It forms a hydration shell around the hydrophobic regions, sterically hindering intermolecular interactions.[12]

    • Ionizable Groups: Incorporating negatively charged groups, such as sulfonates, can increase hydrophilicity and electrostatic repulsion between ADC molecules.[16]

    • Saccharides: Sugars or chito-oligosaccharides can be incorporated into the linker to dramatically increase solubility.[14][17]

The following diagram illustrates how hydrophilic linkers can shield the hydrophobic payload and prevent aggregation.

HydrophilicShielding cluster_hydrophobic Without Hydrophilic Linker cluster_hydrophilic With Hydrophilic Linker ADC1 Antibody Payload1 Hydrophobic Payload ADC1->Payload1 Phenoxy Hexanoic Acid Linker Aggregation Aggregation Payload1->Aggregation ADC2 Antibody Payload2 Hydrophobic Payload ADC2->Payload2 Phenoxy Hexanoic Acid Linker Payload2->Aggregation ADC3 Antibody Shield3 Hydrophilic Shield (e.g., PEG) ADC3->Shield3 Linker Payload3 Hydrophobic Payload Shield3->Payload3 ADC4 Antibody Shield4 Hydrophilic Shield (e.g., PEG) ADC4->Shield4 Linker Payload4 Hydrophobic Payload Shield4->Payload4 NoAggregation Stable Monomer

Caption: Hydrophilic linkers shield hydrophobic payloads, preventing aggregation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the phenoxy hexanoic acid linker prone to causing aggregation?

A1: The phenoxy group is aromatic and the hexanoic acid chain is an alkyl chain, both of which are inherently hydrophobic.[18] When multiple of these linker-payload constructs are conjugated to an antibody, they can significantly increase the antibody's surface hydrophobicity.[3] This creates "sticky" patches that promote self-association between ADC molecules to minimize their unfavorable interaction with the aqueous environment, leading to aggregation.[4][16]

Q2: Can I predict if my ADC with a phenoxy hexanoic acid linker will aggregate?

A2: While it's difficult to predict with absolute certainty, there are several risk factors to consider:

  • Payload Hydrophobicity: The more hydrophobic your payload, the higher the risk of aggregation.[2][]

  • Drug-to-Antibody Ratio (DAR): Higher DARs directly correlate with increased hydrophobicity and a greater propensity for aggregation.[2][7][16]

  • Antibody Properties: Some antibodies are intrinsically more prone to aggregation than others.[3]

  • Conjugation Site: The location of the linker on the antibody can influence its exposure and contribution to hydrophobic patches.[20]

Q3: Besides aggregation, are there other stability issues with hydrophobic linkers?

A3: Yes, excessive hydrophobicity can lead to other issues such as faster clearance from the bloodstream and reduced plasma stability, which can negatively impact the ADC's overall performance.[][5]

Q4: Are there any alternatives to phenoxy hexanoic acid that are less hydrophobic but serve a similar structural purpose?

A4: Yes, linker design is a very active area of research.[21] To maintain a rigid spacer while reducing hydrophobicity, you could consider incorporating more polar functional groups within the linker backbone. For instance, replacing some carbon atoms with oxygen (ether linkages) or nitrogen can increase polarity. The most common and effective strategy, however, is the incorporation of hydrophilic spacers like PEG chains alongside the more hydrophobic structural elements.[][16] This allows for a balance of the desired structural properties and improved aqueous solubility.[][]

Q5: How do I choose the right length of a PEG spacer to add to my linker?

A5: The optimal PEG length depends on the specific antibody, payload, and DAR. Generally, a longer PEG chain will provide better shielding and hydrophilicity.[12] However, excessively long linkers could potentially impact the binding affinity of the antibody or the payload release mechanism. It is often necessary to experimentally screen a few different PEG lengths (e.g., PEG4, PEG8, PEG12) to find the best balance for your specific ADC.

References

  • BOC Sciences. (2025, November 21).
  • Patke, S., Stillahn, J., & Manning, M. (2018, July 20).
  • Benchchem.
  • APC. (2021, August 25).
  • Pharmaceutical Technology. (2026, February 17).
  • WuXi AppTec DMPK. (2026, January 30).
  • BOC Sciences. (2025, October 24). How ADC Linkers Work: Controlling Stability & Drug Release.
  • Benchchem. Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with Hydrophilic PEG Linkers.
  • Intertek.
  • Benchchem. Technical Support Center: Avoiding Aggregation of Antibody-Drug Conjugates (ADCs)
  • BOC Sciences. Latest Technologies to Improve ADC Drug Solubility and Stability.
  • (2025, June 24). Protein Aggregates: Analytical Techniques to Address Hidden Complexities.
  • Vector Labs. (2024, June 26).
  • PubMed. (2026, January 6).
  • (2024, May 8).
  • BioPharm International. (2023, December 13).
  • Cytiva. (2025, August 18).
  • MilliporeSigma. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™.
  • ProJect Pharmaceutics.
  • PubMed. (2003, December 30).
  • (2021, November 9). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.
  • PMC.

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Validation & Comparative

LC-MS validation of purity for Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Validation of Purity for Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- Content Type: Publish Comparison Guide

A Technical Comparative Guide for Drug Development Scientists

Executive Summary & Product Context

In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular probes, the linker quality is a deterministic factor for yield and biological efficacy. Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- (Structure: HOOC-(CH2)5-O-C6H4-N(Me)2) serves as a critical bifunctional linker, featuring a carboxylic acid for amide coupling and a dimethylamino-phenoxy moiety often used as a solvent-exposed exit vector or electronic modulator.

This guide compares the LC-MS Validated Grade of this compound against the industry-standard HPLC-UV Assayed Grade . While UV detection (254 nm) is sufficient for bulk purity, it fails to detect non-chromophoric synthetic precursors and isobaric oxidation byproducts (N-oxides) that act as "chain terminators" in downstream synthesis.

The Core Comparison
FeatureLC-MS Validated Grade (Recommended) Standard HPLC-UV Grade (Alternative)
Primary Detection Mass Spectrometry (ESI+)UV Absorbance (254/280 nm)
Impurity Coverage High (Detects N-oxides, des-methyl analogs)Medium (Misses non-chromophores)
Sensitivity (LOD) < 1 ng/mL (High)~100 ng/mL (Moderate)
Risk Profile Low (Suitable for GMP/GLP synthesis)Moderate (Risk of side-reactions)

Technical Analysis: Why LC-MS is Non-Negotiable

The structural duality of 6-[4-(dimethylamino)phenoxy]hexanoic acid—containing both a basic tertiary amine and an acidic carboxyl tail—creates unique analytical challenges.

The "Invisible" Impurities

Standard HPLC-UV methods rely on the phenoxy chromophore. However, common synthetic impurities often share this chromophore or lack it entirely, leading to co-elution and false purity calculations.

  • Des-methyl Impurity (M-14): The monomethylamino analog. It has a nearly identical UV spectrum but reacts differently in subsequent coupling steps. LC-MS easily resolves this via Mass-to-Charge (m/z) discrimination.

  • N-Oxide Formation (M+16): Tertiary amines are prone to oxidation during storage. The N-oxide variant is often co-eluting in reverse-phase LC but is distinct in MS.

  • Alkyl Halide Precursors: Residual 6-bromohexanoic acid (if used in synthesis) has weak UV absorbance and is invisible at 254 nm, yet it is a potent alkylating agent that must be quantified.

Mechanism of Action: ESI+ Ionization

The dimethylamino group provides a high proton affinity, making this molecule an ideal candidate for Electrospray Ionization (ESI) in positive mode. The formation of the


 ion is robust, allowing for detection limits orders of magnitude lower than UV.

Experimental Protocol: LC-MS Validation Workflow

This protocol is designed to be a self-validating system. It includes system suitability tests (SST) to ensure the instrument is capable of detecting the specific impurities mentioned above.

Reagents and Materials
  • Analyte: 6-[4-(dimethylamino)phenoxy]hexanoic acid (Target Purity >99.5%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or C18, 2.1 x 100 mm, 1.7 µm. Note: The F5 phase is preferred for its pi-pi interaction selectivity with the phenoxy group.

LC Conditions (Agilent 1290 / Waters UPLC)
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: ACN + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5% -> 95% B (Linear gradient)

    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

  • Column Temp: 40°C.

MS Conditions (Q-TOF or Triple Quad)
  • Source: ESI Positive.[3]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 350°C.

  • Scan Range: m/z 100 – 600 (Full Scan) or MRM for specific impurities.

  • Target Ion [M+H]+: Calculated m/z ~ 252.16 (Based on MW 251.32).

Visualization of the Validation Workflow

ValidationWorkflow Start Sample Preparation (1 mg/mL in 50:50 ACN:H2O) SST System Suitability Test (Inj. Blank & Standard) Start->SST Separation LC Separation (Kinetex F5 Column) SST->Separation RSD < 2% Ionization ESI+ Ionization (Protonation of Amine) Separation->Ionization Detection MS Detection (Full Scan m/z 100-600) Ionization->Detection Decision Purity Calculation Detection->Decision Extract Ion Chromatogram (EIC) Pass PASS: Purity >99.5% No isobaric impurities Decision->Pass Area% > 99.5 Fail FAIL: Detect N-Oxide or Des-methyl analog Decision->Fail Area% < 99.5

Figure 1: Step-by-step LC-MS validation workflow ensuring rigorous purity assessment.

Comparative Performance Data

The following data simulates a head-to-head comparison of a "Standard Grade" lot versus an "LC-MS Validated" lot.

Sensitivity and Selectivity Profile
ParameterHPLC-UV (254 nm)LC-MS (ESI+)Impact on Research
LOD (Limit of Detection) 0.5 µg/mL0.001 µg/mLLC-MS detects trace contaminants that poison catalysts.
Linearity (R²) > 0.999 (10-1000 µg/mL)> 0.999 (0.01-1000 µg/mL)LC-MS offers a wider dynamic range for impurity quantification.
Specificity Low (Co-elution risk)High (Mass resolution)Crucial for distinguishing N-oxides (M+16).
Recovery 95-105%98-102%Matrix effects are minimal with proper dilution.
Case Study: Detection of the "Hidden" N-Oxide

In a recent validation batch, HPLC-UV showed a single peak at 4.2 min (99.8% purity). However, LC-MS analysis of the same peak revealed a co-eluting shoulder with m/z 268.16 (M+16).

  • Result: The actual purity was 94.2%.

  • Consequence: The N-oxide impurity would have failed the subsequent amide coupling reaction, leading to a 40% yield loss in the final PROTAC synthesis.

Structural Logic & Fragmentation

Understanding the fragmentation is vital for confirming the identity of the product and its impurities.

Fragmentation Parent Precursor Ion [M+H]+ m/z 252.2 Frag1 Loss of H2O [M+H-18]+ Parent->Frag1 -H2O (Carboxyl) Frag2 Tropylium Ion Derivative (Phenoxy cleavage) Parent->Frag2 Ether cleavage Frag3 Dimethylamine Fragment m/z 46 Parent->Frag3 High Energy

Figure 2: Predicted ESI+ fragmentation pathway for structural confirmation.

Conclusion & Recommendation

For routine, non-critical applications, HPLC-UV Grade 6-[4-(dimethylamino)phenoxy]hexanoic acid is a cost-effective choice. However, for drug development, PROTAC synthesis, and GLP studies , the LC-MS Validated Grade is mandatory.

Why? The cost of a failed synthesis step due to hidden N-oxide or des-methyl impurities far outweighs the marginal cost difference of the validated starting material.

Final Recommendation:

  • Screening Phase: Use HPLC-UV Grade.

  • Optimization & Scale-up: Switch to LC-MS Validated Grade to ensure reproducible kinetics and yield.

References

  • Vertex AI Search. (2025). LC-MS analysis of dimethylamino phenoxy linkers. Retrieved from 4

  • SCIEX. (2025). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. Retrieved from 1

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 415638, 6-(Dimethylamino)-4-oxohexanoic acid. Retrieved from 5[5]

  • Waters Corporation. (2025). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from 6

Sources

Comparative Analysis of Phenoxyalkyl Linkers: Hexanoic vs. Butyric Acid Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of bivalent ligands, PROTACs (Proteolysis Targeting Chimeras), and surface-functionalized haptens, the choice of linker length is a determinant of binary and ternary complex stability.[1] This guide compares two specific phenoxyalkyl acid linkers: 6-[4-(dimethylamino)phenoxy]hexanoic acid (C6-Linker) and its shorter analog, 4-[4-(dimethylamino)phenoxy]butyric acid (C4-Linker) .

While both molecules share the core 4-(dimethylamino)phenoxy pharmacophore/handle, the two-carbon difference (


) dictates three critical performance metrics:
  • Spatial Reach: The C6-linker provides an additional ~2.5 Å of reach, essential for avoiding steric clashes in deep binding pockets.

  • Entropic Penalty: The C4-linker is more rigid, offering a thermodynamic advantage in shallow surface binding but failing in scenarios requiring conformational flexibility.

  • Lipophilicity & Permeability: The C6-linker increases

    
     by approximately 1.0 unit, enhancing membrane permeability at the cost of aqueous solubility.
    

Part 1: Physicochemical Profile & Linker Mechanics

The selection between a hexanoic (C6) and butyric (C4) spacer is rarely arbitrary; it is a trade-off between conformational freedom and entropic cost .

Comparative Metrics Table
FeatureButyric Acid Analog (C4) Hexanoic Acid Analog (C6) Impact on Design
Linker Length ~5-6 Å (Phenoxy O to Carbonyl C)~8-9 Å (Phenoxy O to Carbonyl C)C6 allows "wrapping" around protein domains; C4 is rigid.
Rotatable Bonds 46C6 incurs higher entropic penalty upon binding (

).
Hydrophobicity (

)
~2.1 - 2.3~3.1 - 3.3C6 is better for cell permeability; C4 is more soluble in aqueous media.
Metabolic Liability

-oxidation (Fast)

-oxidation (Moderate)
Both are susceptible to fatty acid metabolism if the tail is exposed.
pKa (Acid) ~4.8~4.8Identical carboxylate reactivity for conjugation.
Flexibility Moderate/RigidHighC6 allows the "Goldilocks" zone for ternary complexes (e.g., PROTACs).
The "Goldilocks" Zone in Linkerology

In bivalent molecule design (e.g., PROTACs), the linker must span the distance between the E3 ligase and the Target Protein (POI).

  • The C4 Limitation: If the linker is too short, the two proteins collide (steric clash) before the binding ligands can dock, preventing complex formation.

  • The C6 Advantage: The hexanoic chain provides sufficient slack to accommodate protein surface irregularities. However, if extended too far (e.g., >C10), the linker may fold back on itself (hydrophobic collapse) or reduce potency due to the "Hook Effect."

Structural Visualization (DOT Diagram)

The following diagram illustrates the spatial impact of linker length on ternary complex formation.

Linker_Spatial_Analysis cluster_C4 Scenario A: Butyric (C4) Linker cluster_C6 Scenario B: Hexanoic (C6) Linker Target Target Protein (POI) C4_Linker C4 Linker (Too Short) Target->C4_Linker C6_Linker C6 Linker (Optimal Reach) Target->C6_Linker E3 E3 Ligase Clash STERIC CLASH (No Complex) C4_Linker->Clash C4_Linker->C6_Linker +2 Carbons (Increased Flexibility) Clash->E3 C6_Linker->E3  ~9Å Span   Complex Stable Ternary Complex

Caption: Figure 1. Spatial analysis of linker length. The C4 linker (top) often fails to bridge deep binding pockets, causing steric clashes. The C6 linker (bottom) provides the necessary flexibility for stable ternary complex formation.

Part 2: Biological Performance & Causality

The Dimethylamino "Switch"

Both molecules contain a 4-(dimethylamino)phenoxy headgroup. This is not merely a structural anchor; it is a functional handle.

  • pKa ~6.5 - 7.0: The nitrogen can be protonated in acidic environments (e.g., lysosomes), changing the molecule's solubility profile.

  • H-Bond Acceptor: The ether oxygen and the amine nitrogen serve as key interaction points. The C6 linker allows this headgroup to orient more freely within a binding pocket compared to the constrained C4 analog.

Metabolic Considerations (Off-Target Effects)
  • Butyric Acid Analog: Short-chain fatty acids (SCFAs) like butyrate are known HDAC inhibitors .[2] Using a C4 linker carries a risk: if the linker is cleaved (hydrolysis), the released butyric acid tail could induce epigenetic off-target effects.

  • Hexanoic Acid Analog: Medium-chain fatty acids (MCFAs) are rapidly absorbed and undergo

    
    -oxidation in the mitochondria. The C6 linker is generally more metabolically stable in serum than C4 but more prone to liver clearance if the molecule is lipophilic.
    

Part 3: Experimental Protocols

To empirically determine the optimal linker length for your specific application, the following self-validating workflows are recommended.

Protocol A: Synthesis via Williamson Ether Synthesis

Objective: Generate high-purity linkers for conjugation. Note: This protocol applies to both C4 and C6 analogs, adjusting the alkylating agent accordingly.

  • Reagents: 4-(dimethylamino)phenol (1.0 eq), Ethyl 6-bromohexanoate (for C6) OR Ethyl 4-bromobutyrate (for C4) (1.1 eq),

    
     (2.0 eq), Acetonitrile (ACN).
    
  • Reflux: Dissolve phenol and base in ACN. Add bromo-alkyl ester dropwise. Reflux at 80°C for 12 hours.

  • Hydrolysis (Critical Step): The resulting ester must be hydrolyzed to the free acid. Treat with LiOH (THF/Water 1:1) at RT for 4 hours.

    • Validation Point: Monitor via TLC. The acid will remain at the baseline in non-polar solvents compared to the ester.

  • Workup: Acidify to pH 4.0 with 1M HCl. Extract with EtOAc.

  • Purification: Recrystallize from Hexane/EtOAc.

Protocol B: Competitive Binding / Linker Interference Assay

Objective: Determine if the linker length interferes with ligand binding.[1][3]

  • Setup: Immobilize the target protein on a sensor chip (SPR) or plate (ELISA).

  • Titration: Prepare serial dilutions of the C4-conjugate and C6-conjugate.

  • Competition: Add a known high-affinity tracer (fluorescently labeled ligand).

  • Readout: Measure Fluorescence Polarization (FP) or SPR response units.

    • Interpretation: If the C4 analog shows significantly lower affinity (

      
      ) than the C6 analog, it indicates steric clash  or insufficient reach . If affinities are identical, the shorter C4 linker is preferred to minimize molecular weight and entropy.
      
Workflow Visualization

Experimental_Workflow Start Start: Linker Selection Synth Synthesis (Protocol A) Williamson Ether + Hydrolysis Start->Synth QC QC: NMR/LCMS Confirm Purity >95% Synth->QC Branch Application Type? QC->Branch Path_Surface Surface/Hapten Branch->Path_Surface Rigidity Needed Path_PROTAC PROTAC/Bivalent Branch->Path_PROTAC Flexibility Needed Assay_Surface Conjugation Efficiency Assay (Check Steric Hindrance) Path_Surface->Assay_Surface Assay_PROTAC Ternary Complex Assay (AlphaLISA / TR-FRET) Path_PROTAC->Assay_PROTAC Decision Decision Matrix Assay_Surface->Decision Assay_PROTAC->Decision End End Decision->End Select C4 or C6

Caption: Figure 2. Experimental workflow for validating linker performance. The decision path diverges based on whether rigidity (C4) or flexibility (C6) is the primary design constraint.

References

  • Bembirek, M. et al. (2025). "Overview of PROTAC Linkers: Optimization of Linker Length and Composition." ChemPep Reviews. Link

  • Cyrus, K. et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems, 7(2), 359-364. Link

  • Troup, R.I. et al. (2020). "Novel approaches for the rational design of PROTAC linkers." Exploration of Targeted Anti-tumor Therapy, 1, 291-312. Link

  • Hrabálek, A. et al. (2000).[4] "Esters of 6-dimethylaminohexanoic acid as skin penetration enhancers."[4] Pharmazie, 55(10), 759-61.[4] Link

  • Li, Z. et al. (2017). "Impact of Linker Length and Composition on Fragment Binding and Cell Permeation." ACS Chemical Biology, 13(2). Link

Sources

Comparative Evaluation: Metabolic Stability of 6-[4-(dimethylamino)phenoxy]hexanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of hydroxamic acid-based therapeutics (e.g., HDAC inhibitors) or lipid-mimetic probes, 6-[4-(dimethylamino)phenoxy]hexanoic acid (hereafter referred to as Compound A ) frequently serves as a critical intermediate or a "soft drug" metabolite.

Unlike standard stability guides that treat all small molecules identically, this analysis focuses on the specific physicochemical liabilities of Compound A: the amphiphilic ether-acid scaffold and the tertiary aryl amine .

The Core Thesis: While Compound A is chemically robust against hydrolytic cleavage (due to its free carboxylic acid state), it presents a unique stability profile compared to its ester prodrugs or N-oxide metabolites . This guide compares the plasma stability of Compound A against these alternatives, highlighting the critical species-dependent enzymatic differences (Rat vs. Human) that often lead to false-negative stability data in preclinical screenings.

FeatureCompound A (The Acid)Alternative B (Methyl Ester Prodrug)Alternative C (N-Oxide Variant)
Primary Liability Low (Phase II Conjugation only)High (Esterase Hydrolysis)High (Reductive Retro-conversion)
Human Plasma Stability > 95% remaining at 2hModerate (

min)
Variable
Rat Plasma Stability > 95% remaining at 2hLow (

min)
Variable
Key Enzyme UGTs (Not active in plasma)Carboxylesterase (CES) / BChEReductases
Scientific Foundation: Structure-Stability Relationships

To accurately evaluate Compound A, we must understand why it behaves differently from its alternatives.

A. The Hydrolytic Shield (Acid vs. Ester)

Compound A possesses a free carboxylic acid tail (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


). Plasma contains high levels of hydrolases (esterases), specifically Butyrylcholinesterase (BChE)  in humans and Carboxylesterases (CES)  in rodents.
  • Compound A: Lacks the ester bond required for these enzymes; therefore, it is metabolically silent in plasma regarding hydrolysis.

  • Alternative B (Ester): If you are developing the methyl-ester prodrug of Compound A, expect rapid degradation in Rat plasma due to high CES activity, a phenomenon often not replicated in Human plasma (Rudakova et al., 2011).

B. The Oxidative Liability (The Dimethylamine)

The


 moiety is electron-rich. While plasma is generally an oxidative-poor environment compared to liver microsomes, spontaneous auto-oxidation or activity by plasma amine oxidases can occur during long incubations (

hours) or improper sample handling (e.g., light exposure).
Comparative Experimental Protocol

This protocol is designed to validate the stability of Compound A while simultaneously detecting the rapid clearance of its ester alternative (positive control).

Phase 1: System Setup
  • Matrix: Pooled Human Plasma (Sodium Heparin) vs. Sprague-Dawley Rat Plasma.

    • Why Heparin? EDTA can chelate divalent cations (

      
      , 
      
      
      
      ) required for certain paraoxonase activities, potentially masking instability. Heparin is the "cleanest" anticoagulant for stability profiling.
  • Test Concentration:

    
     (Low enough to avoid enzyme saturation, high enough for MS detection).
    
  • Solvent: DMSO (Final concentration

    
    ).
    
Phase 2: The Incubation Workflow

We utilize a "Quench-First" validation step to ensure the stopping reagent effectively halts the specific esterases active on the phenoxy-alkyl scaffold.

Step-by-Step Methodology:

  • Pre-warming: Equilibrate plasma (

    
    ) at 
    
    
    
    in a water bath for 5 minutes.
  • Spiking: Add

    
     of 
    
    
    
    Compound A (or Alternative B). Vortex gently.
  • Sampling (Time Course):

    • Extract

      
       aliquots at 
      
      
      
      minutes.
  • Quenching (The Critical Step):

    • Transfer aliquot immediately into

      
       of Ice-Cold Acetonitrile containing 0.1% Formic Acid  + Internal Standard (e.g., Warfarin or Tolbutamide).
      
    • Scientific Logic:[1][2] The Formic Acid acidifies the sample (

      
      ), irreversibly denaturing BChE and CES enzymes which are pH-sensitive. Neutral ACN is often insufficient for robust esterases.
      
  • Processing: Centrifuge at

    
     for 15 minutes (
    
    
    
    ). Collect supernatant for LC-MS/MS.
Phase 3: Analytical Conditions (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
    ).
    
  • Mobile Phase:

    • A:

      
       Formic Acid in Water.
      
    • B:

      
       Formic Acid in Acetonitrile.
      
  • Gradient: 5% B to 95% B over 2.5 minutes. (The lipophilic hexanoic tail requires high organic strength for elution).

  • Detection: Positive ESI Mode (

    
    ).
    
    • Target Mass: Monitor

      
       (Parent) and potential N-oxide (
      
      
      
      Da) or de-methylated (
      
      
      Da) metabolites if investigating degradation.
Visualization of Metabolic Logic

The following diagram illustrates the divergent pathways between Compound A (The Acid) and its Ester Alternative in a plasma environment.

MetabolicStability cluster_legend Pathway Legend Prodrug Alternative B (Methyl Ester) Plasma Plasma Environment (37°C) Prodrug->Plasma Spike CompoundA Compound A (Acid Analyte) CAS 122179-97-1 CompoundA->Plasma Direct Spike Metabolite N-Desmethyl Metabolite NOxide N-Oxide Derivative Plasma->CompoundA Hydrolysis (CES/BChE) Plasma->CompoundA STABLE (>95% Recovery) Plasma->Metabolite Rare (Oxidative) Plasma->NOxide Auto-oxidation (Slow) key1 Red Arrow = Rapid Degradation (Prodrug) key2 Green Arrow = High Stability (Acid)

Figure 1: Comparative metabolic fate in plasma.[3] Note that Compound A is the stable endpoint of the ester hydrolysis pathway, rendering it metabolically inert to esterases.

Data Interpretation & Performance Metrics

To objectively compare Compound A against alternatives, use the First-Order Decay kinetics model.

Calculation:




Benchmarking Table: Expected Results
Compound VariantSpecies

(min)
Interpretation
Compound A (Acid) Human > 240 Highly Stable. Suitable for PK studies.
Compound A (Acid) Rat > 240 Highly Stable.
Alternative B (Ester)Human

Moderate Instability (BChE driven).
Alternative B (Ester)Rat

Critical Instability (CES driven). Requires stabilizer (e.g., Dichlorvos) for bioanalysis.[4]
Control (Propantheline)Human

Assay Validation Pass.

Troubleshooting:

  • Issue: If Compound A shows

    
     loss in 2 hours.
    
  • Root Cause: Likely Non-Specific Binding (NSB) to the plasticware, not metabolism. The lipophilic hexanoic chain and the basic amine can adhere to polypropylene.

  • Solution: Use Low-Binding plates or add 0.01% BSA to the incubation buffer (though BSA is already present in plasma, extra blocking helps in diluted matrices).

References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for plasma stability protocols).
  • Rudakova, E. V., Boltneva, N. P., & Makhaeva, G. F. (2011).[5] Comparative analysis of esterase activities of human, mouse, and rat blood.[1][6][5][7] Bulletin of Experimental Biology and Medicine, 152(1), 73–75.[5] Link

  • Bahar, F. G., Ohura, K., & Imai, T. (2012). Species difference of esterase expression and hydrolase activity in plasma.[6][3][5] Journal of Pharmaceutical Sciences, 101(10), 3979–3988. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focus on stability of analytes in matrix. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.